Product packaging for Cycloundec-3-ene-1,5-diyne(Cat. No.:CAS No. 115227-61-7)

Cycloundec-3-ene-1,5-diyne

Cat. No.: B15419999
CAS No.: 115227-61-7
M. Wt: 144.21 g/mol
InChI Key: KENWFWMNJCKCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloundec-3-ene-1,5-diyne is a versatile cyclic enediyne that serves as a valuable model compound in synthetic and mechanistic organic chemistry. Its core structure, featuring both alkene and alkyne functional groups within an 11-membered ring, is of significant interest for studying transannular reactions and cycloaromatization processes . Researchers utilize this scaffold to investigate the formation of p-dehydrobenzene diradicals, which are highly reactive intermediates that can be trapped by nucleophiles in solution . The compound's constrained ring geometry provides a predictable framework for achieving chemo-, regio-, and stereoselective syntheses, making it a powerful building block for constructing complex polycyclic structures . This synthetic utility is exemplified in transannular cycloisomerization reactions, which can be catalyzed by metals like PtCl2 to efficiently access tricyclic systems with high diastereoselectivity . Such transformations are crucial methodologies for the streamlined synthesis of natural product analogs and novel molecular architectures. As a stable solid at room temperature, this compound offers a convenient and manageable platform for these advanced investigations . This product is intended for research purposes only and is not classified as a drug, pharmaceutical agent, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B15419999 Cycloundec-3-ene-1,5-diyne CAS No. 115227-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115227-61-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

cycloundec-3-en-1,5-diyne

InChI

InChI=1S/C11H12/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,7-11H2

InChI Key

KENWFWMNJCKCOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC=CC#CCC1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidaion of Cycloundec-3-ene-1,5-diyne and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclic Enediynes

Cyclic enediynes are a fascinating class of natural and synthetic molecules characterized by a ring system containing a double bond and two triple bonds. This structural motif, the enediyne core, is responsible for their unique reactivity, most notably the Bergman cyclization, which generates a highly reactive p-benzyne diradical.[1] This reactivity is the basis for the potent anticancer and antibiotic properties of many enediyne natural products.[1] The precise geometry of the enediyne ring system is critical to its reactivity and biological activity, making detailed structure elucidation a cornerstone of research in this area.

This technical guide will outline the key experimental and computational approaches for determining the structure of cyclic enediynes, using data from analogs of Cycloundec-3-ene-1,5-diyne as illustrative examples.

Spectroscopic and Computational Data

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous structure determination of cyclic enediynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For cyclic enediynes, ¹H and ¹³C NMR are used to identify the characteristic chemical shifts of the olefinic and acetylenic protons and carbons.

Table 1: ¹H and ¹³C NMR Data for Analogs of this compound

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Cyclodec-1,5-diyne-3-eneCD₃CN5.81 (s, 2H), 2.35 (m, 4H), 1.87 (m, 4H)Not Available[2]
Benzo[3][4]-cyclodec-1,5-diyne-3-eneCDCl₃7.31 (m, 2H), 7.19 (m, 2H), 2.46 (m, 4H), 1.97 (m, 4H)129.6, 128.2, 127.4, 100.1, 82.4, 28.7, 21.6[2]
Cyclohexeno[3][4]-cyclodec-1,5-diyne-3-eneCDCl₃2.36 (m, 4H), 2.15 (m, 4H), 1.90 (m, 4H), 1.61 (m, 4H)129.6, 98.6, 85.4, 29.2, 28.1, 21.8, 21.6[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Table 2: Mass Spectrometry Data for Analogs of this compound

CompoundIonization ModeCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Reference
Cyclodec-1,5-diyne-3-eneGC-EI-MS130.1 ([M]⁺)130.1 ([M]⁺)[2]
Benzo[3][4]-cyclodec-1,5-diyne-3-eneHPLC-APCI-MS181.1012 ([M]⁺)181.1012 ([M]⁺)[2]
Cyclohexeno[3][4]-cyclodec-1,5-diyne-3-eneHPLC-APCI-MS185.1325185.1327[2]
Computational Data

In the absence of experimental data, computational chemistry provides valuable insights into the predicted properties of a molecule.

Table 3: Computed Properties for (3E)-cyclododec-3-en-1,5-diyne (An Isomer of the Target Molecule)

PropertyValueReference
Molecular FormulaC₁₂H₁₄[5]
Molecular Weight158.24 g/mol [5]
Exact Mass158.109550447 Da[5]
Monoisotopic Mass158.109550447 Da[5]
XLogP3-AA4.3[5]

Experimental Protocols

The synthesis of cyclic enediynes is a critical step that enables their structural and biological characterization. The following protocols are for the synthesis of analogs of this compound.

Synthesis of Cyclodec-1,5-diyne-3-ene

This procedure is based on the intramolecular cyclization of a linear precursor.[2]

Materials:

  • 1,10-dibromodeca-2,8-diyne

  • 1 M Lithium bis(trimethylsilyl)amide (LiHMDS) in Tetrahydrofuran (THF)

  • Pentane

Procedure:

  • Dissolve 1,10-dibromodeca-2,8-diyne (5.0 g, 17.1 mmol) in THF.

  • Cool the solution to an appropriate temperature (e.g., -78 °C).

  • Slowly add 1 M LiHMDS in THF (3 equivalents, 51.4 mL) to the reaction mixture.

  • Allow the reaction to proceed for a specified time, monitoring by a suitable technique (e.g., TLC).

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., pentane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield Cyclodec-1,5-diyne-3-ene as a pale yellow liquid.[2]

Synthesis of Benzo[3][4]-cyclodec-1,5-diyne-3-ene

This synthesis involves the reaction of a diethynyl arene with a diiodide.[2]

Materials:

  • 1,2-diethynylbenzene

  • 1,4-diiodobutane

  • Suitable base (e.g., potassium carbonate)

  • Suitable solvent (e.g., dimethylformamide)

Procedure:

  • Combine 1,2-diethynylbenzene (0.5 g, 4.0 mmol) and 1,4-diiodobutane (1.3 g, 4.0 mmol) in the reaction solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture under an inert atmosphere for a specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography to obtain Benzo[3][4]-cyclodec-1,5-diyne-3-ene as a white solid.[2]

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in chemical research.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_characterization Further Characterization Synthesis Chemical Synthesis of Enediyne Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Computational Computational Modeling NMR->Computational MS->Computational Xray->Computational Reactivity Reactivity Studies (e.g., Bergman Cyclization) Computational->Reactivity Biological Biological Activity Assays Reactivity->Biological

Caption: Experimental workflow for the synthesis and structure elucidation of cyclic enediynes.

G cluster_analogs Analogous Compounds with Available Data Target This compound (Target Molecule - Data Scarce) Analog1 Cyclodec-1,5-diyne-3-ene Target->Analog1 Structural Similarity Analog2 Benzo[3,4]-cyclodec-1,5-diyne-3-ene Target->Analog2 Structural Similarity Analog3 (3E)-cyclododec-3-en-1,5-diyne Target->Analog3 Isomeric Relationship Analog4 3-Cyclononene-1,5-diyne Target->Analog4 Related Ring Size

Caption: Logical relationship between the target molecule and its structurally related analogs.

Conclusion

The structure elucidation of novel cyclic enediynes like this compound relies on a multi-faceted approach combining chemical synthesis, spectroscopic analysis, and computational modeling. While direct experimental data for the target molecule is limited, the methodologies and data from closely related analogs provide a comprehensive blueprint for its characterization. The interplay of these techniques is crucial for understanding the structure-activity relationships of this potent class of compounds, which is of significant interest to the fields of organic synthesis, medicinal chemistry, and drug development.

References

Thermal Rearrangement of Cycloundec-3-ene-1,5-diyne and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal rearrangement of enediynes, particularly the Bergman cyclization, is a cornerstone of modern organic chemistry with profound implications for the development of potent anticancer agents. This reaction involves the cycloaromatization of an enediyne to form a highly reactive p-benzyne diradical. This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately, apoptosis in cancer cells. The reactivity of the enediyne core is highly dependent on its molecular geometry, with cyclic enediynes exhibiting significantly lower activation barriers for cyclization compared to their acyclic counterparts.

This technical guide focuses on the thermal rearrangement studies of cycloundec-3-ene-1,5-diyne. Due to the limited availability of specific experimental data for this particular molecule in published literature, this guide will heavily reference the closely related and well-studied analogue, cyclodeca-3-ene-1,5-diyne , as a representative model. The principles, experimental methodologies, and reactivity trends discussed are directly applicable to the study of this compound.

The Bergman Cyclization: Core Mechanism

The thermal rearrangement of a cyclic enediyne such as this compound proceeds via the Bergman cyclization mechanism. This reaction is a thermally induced pericyclic reaction that converts the enediyne into a highly reactive 1,4-didehydrobenzene diradical (also known as a p-benzyne diradical). The high reactivity of this intermediate is the basis for the potent biological activity of many enediyne-containing natural products and synthetic analogues.

The key step in this transformation is the formation of a new carbon-carbon bond between the two alkyne carbons. The rate of this cyclization is highly dependent on the distance between these two carbons, which is constrained by the cyclic structure of the molecule. In cyclic enediynes, the ring strain brings the reacting carbons into close proximity, thereby lowering the activation energy for the cyclization compared to acyclic enediynes, which often require high temperatures (ca. 200°C) to react. For instance, the 10-membered ring of cyclodeca-3-ene-1,5-diyne allows the reaction to proceed at a much lower temperature of 37°C.[1]

The resulting p-benzyne diradical is a fleeting intermediate that will readily abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to form a stable aromatic ring. In a biological context, the hydrogen donor is typically the deoxyribose backbone of DNA.

Bergman Cyclization Pathway

Quantitative Data on Thermal Rearrangement

CompoundTemperature (°C)Half-life (t₁/₂) (h)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Cyclodeca-3-ene-1,5-diyne3718--
Cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene75-5.1 - 6.2 x 10⁻⁵25.3 ± 0.1

Data for cyclodeca-3-ene-1,5-diyne is from reference[4]. Data for cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene is from reference[5]. The rate-limiting step is the cyclization, which is slightly slower than that of the parent cyclodec-1,5-diyne-3-ene.[6]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and thermal rearrangement studies of a cyclic enediyne like this compound, based on established methods for its analogues.

Synthesis of a Cyclic Enediyne Precursor

A common strategy for the synthesis of cyclic enediynes involves the coupling of a di-terminal alkyne with a di-electrophile. For this compound, a plausible synthetic route would involve the coupling of (Z)-undec-5-ene-1,10-diyne with a suitable coupling partner. A more general and often employed method for creating the cyclic enediyne core is via an intramolecular cyclization reaction. A representative procedure, adapted from the synthesis of a cyclohexeno-fused cyclodeca-enediyne, is as follows:

Synthesis of Cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene: [5][6]

  • Precursor Synthesis: 1,2-diethynylcyclohexene is synthesized via a Sonogashira coupling of 1,2-dibromocyclohexene with trimethylsilylacetylene, followed by deprotection.

  • Cyclization: The 1,2-diethynylcyclohexene is then reacted with 1,4-diiodobutane in the presence of a suitable base (e.g., lithium hexamethyldisilazide - LiHMDS) in a solvent such as THF at low temperature to afford the desired cyclic enediyne.

  • Purification: The crude product is purified by column chromatography on silica gel.

This general approach can be adapted for the synthesis of this compound by selecting appropriate starting materials to form the eleven-membered ring.

Thermal Rearrangement and Trapping Experiment

The thermal rearrangement of the cyclic enediyne is typically studied by monitoring its disappearance and the appearance of the aromatized product over time at a constant temperature. A hydrogen donor is included in the reaction mixture to trap the reactive p-benzyne diradical.

General Protocol:

  • Sample Preparation: A solution of the cyclic enediyne (e.g., 5 mM) and a hydrogen donor (e.g., 1,4-cyclohexadiene, 10-50 equivalents) is prepared in a suitable deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) in an NMR tube. An internal standard (e.g., 1,3,5-trichlorobenzene) is added for quantitative analysis.

  • Degassing: The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can interfere with the radical reactions. The NMR tube is then sealed under vacuum or an inert atmosphere.

  • Thermolysis: The sealed NMR tube is placed in a thermostatically controlled oil bath or a programmable heating block set to the desired temperature.

  • Kinetic Monitoring: The reaction is monitored by periodically removing the NMR tube from the heat source, rapidly cooling it to quench the reaction, and acquiring a ¹H NMR spectrum. The disappearance of the starting enediyne and the appearance of the trapped aromatic product are quantified by integrating their characteristic signals relative to the internal standard.

  • Data Analysis: The natural logarithm of the concentration of the enediyne is plotted against time. A linear plot indicates first-order kinetics, and the negative of the slope gives the rate constant (k) for the rearrangement. The half-life (t₁/₂) can be calculated as ln(2)/k.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_rearrangement Thermal Rearrangement Study cluster_analysis Data Analysis start Starting Materials synthesis Cyclic Enediyne Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization sample_prep Sample Preparation (Enediyne, H-donor, Solvent, Standard) characterization->sample_prep degassing Degassing (Freeze-Pump-Thaw) sample_prep->degassing thermolysis Thermolysis (Constant Temperature) degassing->thermolysis monitoring Kinetic Monitoring (¹H NMR) thermolysis->monitoring Periodic Sampling data_processing Integration of NMR Signals monitoring->data_processing kinetic_plot Plot ln[Enediyne] vs. Time data_processing->kinetic_plot calculation Calculate Rate Constant (k) and Half-life (t₁/₂) kinetic_plot->calculation

Experimental Workflow

Conclusion

The thermal rearrangement of this compound and its analogues represents a fascinating area of chemical research with significant potential in the field of medicinal chemistry. While specific experimental data for the eleven-membered ring system is sparse, the well-documented studies on the closely related cyclodeca-3-ene-1,5-diyne provide a robust framework for understanding its reactivity. The principles of the Bergman cyclization, driven by the release of ring strain, and the established experimental protocols for synthesis and kinetic analysis, offer a clear roadmap for future investigations into this promising class of molecules. Further research into the synthesis and reactivity of a broader range of cyclic enediynes, including the cycloundecene derivative, will undoubtedly contribute to the design of novel and more effective anticancer therapeutics.

References

"Cycloundec-3-ene-1,5-diyne": A Technical Guide to a Core Enediyne Antibiotic Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enediyne class of natural products represents some of the most potent antitumor agents ever discovered.[1] Their remarkable cytotoxicity stems from a unique molecular warhead: a nine- or ten-membered ring containing a double bond flanked by two triple bonds.[1] This core structure, upon activation, undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand cleavage and ultimately inducing apoptosis in cancer cells.[2][3]

Due to their extreme potency, understanding the structure-activity relationships and mechanisms of action of enediynes is crucial for the development of novel cancer therapeutics. Simple, synthetic models of the enediyne core are invaluable tools in this endeavor. "Cycloundec-3-ene-1,5-diyne" serves as a fundamental model system, closely related to the naturally occurring ten-membered ring enediynes like calicheamicin and esperamicin.[3] Its strained ten-membered ring structure facilitates the Bergman cyclization at physiologically relevant temperatures, making it an excellent platform for studying the chemistry and biological activity of this remarkable class of molecules.[3]

This technical guide provides an in-depth overview of "this compound" as a model for enediyne antibiotics, focusing on its synthesis, mechanism of action, and methods for evaluating its biological activity.

Mechanism of Action: The Bergman Cyclization

The biological activity of "this compound" is predicated on its ability to undergo the Bergman cyclization, a thermal rearrangement that converts the enediyne moiety into a highly reactive p-benzyne diradical.[4][5] The incorporation of the enediyne into a ten-membered ring, as in "this compound", introduces significant ring strain, which lowers the activation energy for the cyclization, allowing it to proceed at or near physiological temperatures (37 °C).[3]

The process can be visualized as follows:

Caption: The Bergman Cyclization of a model enediyne.

Once formed, the p-benzyne diradical is a potent hydrogen-abstracting species. In a cellular environment, it can abstract hydrogen atoms from the deoxyribose backbone of DNA, initiating a cascade of reactions that results in strand scission.

Signaling Pathway: DNA Damage and Apoptosis

The ultimate consequence of enediyne-induced DNA damage is the activation of apoptotic pathways. The following diagram illustrates the general signaling cascade initiated by "this compound".

DNA_Damage_Pathway Enediyne This compound Bergman Bergman Cyclization Enediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA_Damage DNA Strand Scission (Single & Double Strand Breaks) Diradical->DNA_Damage Sensor Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensor Effector Effector Kinases (e.g., Chk1, Chk2) Sensor->Effector p53 p53 Activation Effector->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Enediyne-induced DNA damage and apoptosis pathway.

Quantitative Data

Table 1: Bergman Cyclization Kinetics of Model Enediynes

CompoundConditionsHalf-life (t½)Activation Energy (Ea) (kcal/mol)Reference
(Z)-Hexa-3-ene-1,5-diyne200 °C-32.1[5]
Cyclodeca-3-ene-1,5-diyne37 °C18 h~24[3]
Cyclohexeno[6][7]cyclodec-1,5-diyne-3-ene37 °CSlower than Cyclodeca-3-ene-1,5-diyne-[8]

Table 2: Cytotoxicity of Model Enediyne Compounds

CompoundCell LineIC50 (µM)Reference
Enediyne Prodrug 1P388 (Murine Leukemia)5.5[6]
Enediyne Prodrug 2P388 (Murine Leukemia)3.2[6]
1-Sulfonyl Indoline DerivativeHCT116 (Human Colon Carcinoma)0.055 - 0.105[6]
1-Sulfonyl Indoline DerivativePC3 (Human Prostate Adenocarcinoma)0.039 - 0.112[6]

Experimental Protocols

Synthesis of "this compound" (Proposed)

A plausible synthetic route to "this compound" can be adapted from the synthesis of cyclohexeno[6][7]cyclodec-1,5-diyne-3-ene.[9] The key step is the intramolecular cyclization of a linear precursor.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Commercially Available Starting Materials Sonogashira Sonogashira Coupling of (Z)-1-bromo-hex-3-en-1,5-diyne with a suitable alkyne Start->Sonogashira Precursor_Synth Synthesis of (Z)-1-bromo-undeca-3-ene-1,5-diyne Cyclization Intramolecular Cyclization (e.g., using n-BuLi) Precursor_Synth->Cyclization Sonogashira->Precursor_Synth Purification Purification (Column Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Adapted from[9])

  • Precursor Synthesis: The linear di-alkyne precursor would first be synthesized. A potential route involves the Sonogashira coupling of a protected terminal alkyne with a vinyl halide, followed by deprotection and subsequent coupling with another terminal alkyne.

  • Cyclization: The linear precursor is dissolved in a suitable solvent (e.g., THF) under an inert atmosphere. To this solution, a strong base such as n-butyllithium is added dropwise at low temperature (e.g., -78 °C) to deprotonate the terminal alkynes. The reaction is then allowed to warm to room temperature to facilitate the intramolecular cyclization.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

DNA Cleavage Assay: Agarose Gel Electrophoresis

This assay qualitatively and semi-quantitatively assesses the ability of "this compound" to cleave supercoiled plasmid DNA.

Methodology (Adapted from[10][11][12])

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 50 µM base pairs), a buffered solution (e.g., 50 mM Tris-HCl, pH 8.5), and varying concentrations of "this compound" (dissolved in a suitable solvent like DMSO). Include a control reaction with no enediyne.

  • Incubation: Incubate the reaction mixtures at 37 °C for a set period (e.g., 24 hours).

  • Quenching and Loading: Stop the reaction by adding a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel in a suitable buffer (e.g., 1x TAE) at a constant voltage until the tracking dye has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA will migrate at different rates. The disappearance of the Form I band and the appearance of Form II and Form III bands indicate DNA cleavage. The intensity of the bands can be quantified using densitometry software.

DNA Cleavage Assay: Fluorescence-Based "Molecular Break Lights"

This method provides a continuous, real-time measurement of DNA cleavage.[7][13]

Methodology (Adapted from[7][13])

  • Probe Design: A single-stranded oligonucleotide is designed to form a stem-loop structure. A fluorophore is attached to the 5' end, and a quencher to the 3' end. The stem contains a preferred cleavage site for the enediyne. In the intact probe, fluorescence is quenched.

  • Reaction Setup: In a fluorometer cuvette or a well of a microplate, combine the "molecular break light" probe (e.g., 3.2 nM), a buffered solution (e.g., 40 mM Tris-HCl, pH 7.5), and varying concentrations of "this compound".

  • Activation (if necessary): For some enediynes, a reductive activator like dithiothreitol (DTT) may be required to initiate the Bergman cyclization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the stem separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial rates of DNA cleavage can be determined from the fluorescence data, allowing for the calculation of kinetic parameters.

Conclusion

"this compound" represents a cornerstone model for the study of enediyne antibiotics. Its simplified structure, while retaining the key ten-membered ring that enables Bergman cyclization under physiological conditions, makes it an ideal tool for investigating the fundamental chemistry and biology of this potent class of antitumor agents. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate this and other novel enediyne analogs, paving the way for the development of next-generation cancer therapies.

References

Cycloundec-3-ene-1,5-diyne: A Technical Guide to Reactivity and Diradical Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the chemical reactivity of Cycloundec-3-ene-1,5-diyne, a member of the enediyne class of molecules. The core focus is on its potential for thermally induced diradical formation via the Bergman cyclization, a transformation of significant interest in medicinal chemistry and materials science due to the high reactivity of the resulting diradical species. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-studied principles of cyclic enediyne chemistry and data from close structural analogues to provide a robust predictive model of its behavior.

Introduction to Enediyne Reactivity

The enediyne moiety, characterized by a Z-configured double bond situated between two acetylene units ((Z)-hex-3-ene-1,5-diyne), is the pharmacophore of a class of potent natural antitumor antibiotics, including Calicheamicin and Esperamicin.[1] Their remarkable cytotoxicity is derived from their ability to undergo a cycloaromatization reaction to generate a highly reactive p-benzyne diradical.[2] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and subsequent cell death.[1]

The reactivity of the enediyne core is critically dependent on the distance between the two alkyne carbons (C1 and C6 of the core). In acyclic systems, high temperatures (above 200 °C) are required to overcome the activation barrier for cyclization.[3] However, incorporating the enediyne into a macrocycle introduces ring strain, which can dramatically lower the temperature required for this transformation. This principle of strain-activated reactivity is central to the design of enediyne-based therapeutics and reactive intermediates.

The Bergman Cyclization: Mechanism of Diradical Formation

The primary pathway for diradical formation from an enediyne is the Bergman cyclization (also known as the Masamune-Bergman cyclization).[3] This unimolecular thermal rearrangement converts the enediyne into a 1,4-didehydrobenzene (p-benzyne) diradical. The reaction proceeds through a concerted, pericyclic transition state.

For this compound, the reaction is as follows:

Figure 1: Bergman cyclization of this compound.

The formation of the p-benzyne diradical is typically the rate-limiting step in the overall reaction sequence.[4] The stability of the initial enediyne and the activation energy required for cyclization are highly sensitive to the ring size.

The Influence of Ring Strain on Reactivity

The incorporation of the enediyne unit into a macrocycle is a key strategy for controlling its reactivity. Ring strain forces the terminal alkyne carbons closer together, lowering the activation energy for the Bergman cyclization. The relationship between ring size and reactivity is a well-established principle:

  • 11-Membered Rings: Enediynes within an eleven-membered ring, such as this compound, are generally considered to be thermally stable at ambient temperatures.[2]

  • 10-Membered Rings: A decrease in ring size to a ten-membered ring dramatically increases strain. These systems often undergo spontaneous Bergman cyclization at or near physiological temperatures (37 °C).[3] For instance, a photochemically generated ten-membered benzannulated enediyne was observed to cyclize with a half-life of 5 hours at 36 °C.[2]

  • 9-Membered Rings: Nine-membered rings represent highly strained enediyne systems that are typically unstable and cycloaromatize rapidly, even at sub-ambient temperatures.

This predictable relationship allows for the design of enediyne systems where the diradical formation can be "triggered" by a specific stimulus that reduces the ring size or otherwise increases strain.

Quantitative Data for Cyclic Enediyne Analogues

The following table summarizes kinetic data for the Bergman cyclization of various cyclic enediyne analogues, illustrating the profound effect of ring structure on reactivity.

CompoundRing SizeCyclization ConditionsHalf-life (τ½) / RateReference
Acyclic (Z)-hex-3-ene-1,5-diyneN/A>200 °CN/A[3]
Cyclodeca-3-ene-1,5-diyne1037 °CN/A[3]
Benzannulated 10-membered enediyne (3a)1036 °C5 hours[2]
Benzannulated 10-membered enediyne (3b)100 °C4.5 minutes[2]
Benzannulated 11-membered enediyne (1)11Stable at ambientN/A[2]

Note: Data is for structurally related analogues, not this compound itself.

Reactivity of the p-Benzyne Diradical

Once formed, the p-benzyne diradical is a highly reactive intermediate that will readily react with its environment. The primary reaction pathway is hydrogen atom abstraction. In a biological context, this involves abstraction from the DNA backbone.[1] In a laboratory setting, a hydrogen donor solvent or reagent is typically added to "quench" the diradical.

Common quenching agents include:

  • 1,4-Cyclohexadiene: A classic trapping agent that is converted to stable benzene.[3]

  • Solvents: Solvents with accessible hydrogen atoms, such as 2-propanol or methanol, can also serve as hydrogen donors.[2][3]

  • Monomers: The diradical can act as an efficient initiator for radical polymerization reactions.[5]

Methodologies and Experimental Protocols

While a specific, validated synthesis for this compound is not available, a general protocol can be outlined based on established syntheses of similar macrocyclic enediynes.[4]

Representative Synthetic Protocol: Macrocyclization

A common approach involves the coupling of a linear precursor containing the two alkyne functionalities with a suitable diether or dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Example Precursors:

  • (Z)-1,2-bis(3-hydroxyprop-1-yn-1-yl)ethene

  • 1,8-dibromooctane or 1,8-diiodooctane

General Conditions:

  • The diol precursor is deprotonated with a strong base (e.g., NaH, KHMDS) in an aprotic solvent like THF or DMF.

  • The di-electrophile (e.g., 1,8-dibromooctane) is added slowly via syringe pump to the solution of the dianion, maintained at high dilution (typically <0.01 M).

  • The reaction is stirred for an extended period (12-24 hours) before quenching and purification by column chromatography.

Experimental Workflow for Kinetic Analysis

Studying the thermal reactivity of this compound would involve monitoring its conversion to the quenched aromatic product over time at a constant temperature.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Thermal Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent (e.g., C6D6) prep2 Add internal standard (e.g., ferrocene) prep1->prep2 prep3 Add radical trap (e.g., 1,4-cyclohexadiene) prep2->prep3 react1 Place sample in temperature- controlled NMR probe or oil bath prep3->react1 Initiate Experiment react2 Acquire NMR spectra at regular time intervals (t = 0, 1, 2...n) react1->react2 analysis1 Integrate reactant and product peaks relative to internal standard react2->analysis1 Collect Data analysis2 Plot ln([Reactant]) vs. time analysis1->analysis2 analysis3 Determine rate constant (k) from the slope of the line analysis2->analysis3

Figure 2: Workflow for kinetic analysis of thermal cyclization.

This workflow allows for the determination of the reaction's rate constant and half-life at a given temperature. Performing the experiment at multiple temperatures enables the calculation of the activation energy (Ea) using the Arrhenius equation.

Conclusion and Future Outlook

This compound is predicted to be a thermally stable yet activatable precursor for the generation of a highly reactive p-benzyne diradical. Its 11-membered ring structure places it at a critical stability threshold, making it an ideal candidate for triggered release applications. While direct experimental investigation is required for confirmation, the well-documented structure-activity relationships of cyclic enediynes suggest that this compound holds potential as a valuable tool in drug development and materials science. Future research should focus on its synthesis and the precise quantification of its thermal liability, as well as exploring stimuli (e.g., chemical modification, complexation) that could be used to lower its activation barrier for Bergman cyclization in a controlled manner.

References

The Cycloundec-3-ene-1,5-diyne Moiety: Unraveling its Pivotal Role in the Dynemicin A Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic renowned for its unique hybrid structure, which fuses a complex anthraquinone moiety with a highly reactive 10-membered enediyne core. This enediyne ring system, a close structural relative of the cycloundec-3-ene-1,5-diyne scaffold, is the lynchpin of Dynemicin A's biological activity, acting as a molecular "warhead" that inflicts precise damage on cellular DNA. This technical guide provides an in-depth exploration of the relationship between this enediyne core and the overall Dynemicin A structure, detailing its mechanism of action, relevant experimental protocols, and key quantitative data for researchers in oncology and medicinal chemistry.

The Enediyne Core: A Latent Diradical

The defining feature of the Dynemicin A core is the 1,5-diyne-3-ene functional group constrained within a ten-membered ring. This arrangement holds a significant amount of ring strain. The proximity of the two acetylenic bonds is critical; upon a specific triggering event, the enediyne core undergoes a Bergman cyclization, a thermal or photochemically induced pericyclic reaction.[1] This cycloaromatization converts the enediyne into a highly reactive and transient para-benzyne diradical. It is this diradical species that is ultimately responsible for the potent cytotoxicity of Dynemicin A.

The name "this compound" in the topic title is a close descriptor of the reactive moiety within Dynemicin A, though the natural product itself contains a 10-membered ring. The fundamental reactivity, however, is dictated by the ene-diyne system.

The Role of the Anthraquinone Moiety: A Guiding and Stabilizing Force

The anthraquinone portion of Dynemicin A is not merely a passive structural component; it plays a crucial and multifaceted role in the molecule's function.

  • DNA Intercalation: The planar aromatic structure of the anthraquinone allows it to intercalate into the minor groove of duplex DNA.[2] This non-covalent interaction positions the enediyne "warhead" in close proximity to the DNA backbone, ensuring that the subsequent DNA damage is targeted and efficient.

  • Modulation of Reactivity: The anthraquinone moiety also influences the electronic properties of the enediyne core, contributing to its stability in the native state and modulating the ease of the Bergman cyclization upon activation.

  • Activation Trigger: The anthraquinone is a key participant in the activation of the enediyne core. Reduction of the quinone to a hydroquinone is a critical step in initiating the cascade that leads to the Bergman cyclization.[3]

Mechanism of Action: A Stepwise Path to DNA Cleavage

The biological activity of Dynemicin A can be understood as a multi-step process, beginning with its interaction with DNA and culminating in double-stranded DNA cleavage.

  • Intercalation: Dynemicin A first binds to DNA, with the anthraquinone portion inserting into the minor groove.

  • Reductive Activation: In the cellular environment, the quinone of the anthraquinone moiety is reduced to a hydroquinone by biological reducing agents such as NADPH or glutathione.[2]

  • Epoxide Opening and Strain Release: This reduction triggers a conformational change in the molecule, leading to the opening of a nearby epoxide ring. This ring-opening event increases the strain on the 10-membered enediyne ring, bringing the two alkyne groups closer together.

  • Bergman Cyclization: The increased strain facilitates the Bergman cyclization, transforming the enediyne into a reactive para-benzyne diradical.

  • Hydrogen Abstraction and DNA Cleavage: The highly reactive diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of both strands of the DNA, leading to strand scission and ultimately, cell death.

Dynemicin_A_Mechanism cluster_extracellular Extracellular/Cellular Environment cluster_cellular Cellular Processes Dynemicin_A Dynemicin A Intercalation Intercalation into Minor Groove Dynemicin_A->Intercalation DNA Duplex DNA DNA->Intercalation Reductive_Activation Reductive Activation (NADPH, GSH) Intercalation->Reductive_Activation Epoxide_Opening Epoxide Opening & Strain Release Reductive_Activation->Epoxide_Opening Bergman_Cyclization Bergman Cyclization Epoxide_Opening->Bergman_Cyclization Diradical_Formation p-Benzyne Diradical Formation Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical_Formation->H_Abstraction DNA_Cleavage Double-Strand DNA Cleavage H_Abstraction->DNA_Cleavage

Caption: Mechanism of Dynemicin A-induced DNA damage.

Quantitative Data

The potency of Dynemicin A and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data.

CompoundCell LineIC50 (nM)Reference
Dynemicin AP3880.4(Kamei et al., 1991)
Dynemicin AL12100.5(Kamei et al., 1991)
Dynemicin AB160.3(Kamei et al., 1991)
Analog 10cP3881.2(Unno et al., 1997)[4]
Analog 14dP3882.5(Unno et al., 1997)[4]

Experimental Protocols

DNA Cleavage Assay

This protocol outlines a typical experiment to assess the DNA cleavage activity of Dynemicin A.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Dynemicin A

  • NADPH or Glutathione (GSH)

  • Tris-HCl buffer (pH 7.5)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing Tris-HCl buffer, supercoiled plasmid DNA (final concentration ~20 µM), and Dynemicin A at various concentrations.

  • Initiate the reaction by adding the reducing agent (NADPH or GSH) to a final concentration of ~1 mM.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results:

Cleavage of the supercoiled plasmid DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA. The extent of cleavage can be quantified by measuring the intensity of the different DNA bands.

DNA_Cleavage_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture: - Plasmid DNA - Dynemicin A - Buffer Add_Reductant Add Reducing Agent (NADPH/GSH) Prepare_Mixture->Add_Reductant Incubate Incubate at 37°C Add_Reductant->Incubate Stop_Reaction Stop Reaction (Loading Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize (UV Transilluminator) Electrophoresis->Visualize Quantify Quantify DNA Forms (I, II, III) Visualize->Quantify

Caption: Workflow for a Dynemicin A DNA cleavage assay.

Synthesis of a Dynemicin A Enediyne Core Analog

The total synthesis of Dynemicin A is a complex undertaking. However, the synthesis of model compounds containing the core enediyne ring system provides valuable insights into its chemistry. The following is a generalized workflow for the construction of a simplified bicyclic enediyne core, based on published synthetic strategies.

Enediyne_Core_Synthesis Starting_Material Substituted Quinoline Functionalization Functional Group Manipulation Starting_Material->Functionalization Side_Chain_Attachment Attachment of Diyne Side Chain Functionalization->Side_Chain_Attachment Cyclization_Precursor Formation of Cyclization Precursor Side_Chain_Attachment->Cyclization_Precursor Macrocyclization Intramolecular Macrocyclization Cyclization_Precursor->Macrocyclization Enediyne_Core Bicyclic Enediyne Core Macrocyclization->Enediyne_Core

Caption: Generalized synthetic workflow for a Dynemicin A enediyne core analog.

Conclusion

The this compound motif, as represented by the 10-membered enediyne core of Dynemicin A, is a remarkable example of nature's ingenuity in chemical warfare. Its intricate relationship with the anthraquinone moiety allows for targeted delivery and potent, mechanistically defined DNA damage. A thorough understanding of this core's structure, reactivity, and biological context is essential for the development of next-generation enediyne-based anticancer therapeutics. This guide provides a foundational overview to aid researchers in this challenging and promising field.

References

A Technical Guide to the Electronic and Steric Properties of Cyclic Enediynes: A Case Study of Cycloundec-3-ene-1,5-diyne Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cyclic Enediynes

Cyclic enediynes are a class of fascinating molecules characterized by a ring system containing a double bond and two triple bonds. Their unique structural arrangement, often resulting in significant ring strain, imparts remarkable reactivity. This reactivity is most famously demonstrated by the Bergman cyclization, a thermal or photochemically induced reaction that generates a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from nearby molecules, including the deoxyribose backbone of DNA, leading to strand cleavage. This potent biological activity has made enediynes a critical area of research in the development of novel anti-cancer agents.[1][2]

The electronic and steric properties of a given cyclic enediyne are intricately linked to its reactivity and potential as a therapeutic agent. Factors such as the distance between the acetylenic carbons, the planarity of the enediyne cassette, and the overall ring strain dictate the activation energy and kinetics of the Bergman cyclization.

Steric Properties and Conformational Analysis

The steric properties of cyclic enediynes are dominated by ring strain. In cycloalkanes, the ideal tetrahedral bond angle for sp³ hybridized carbons is 109.5°.[3] Any deviation from this, as is necessary in smaller rings, leads to angle strain.[4] For the sp hybridized carbons of the alkyne moieties, the ideal bond angle is 180°. Forcing these linear geometries into a cyclic structure introduces substantial strain, particularly in medium-sized rings like the 11-membered ring of cycloundec-3-ene-1,5-diyne.

This inherent strain influences the molecule's conformation. To alleviate some of this strain, the ring will pucker and adopt a non-planar conformation. The specific conformation will seek to minimize steric hindrance between hydrogens and to optimize the distance between the two alkyne groups.

Table 1: Representative Geometric Parameters for Cyclic Enediynes (Note: These are representative values from related structures and computational models, as specific data for this compound is unavailable.)

ParameterTypical Value RangeSignificance
C1-C6 distance (for Bergman cyclization)3.2 - 4.1 ÅCritical for determining the feasibility and activation energy of the Bergman cyclization. Shorter distances lead to lower activation barriers.
Alkyne bond angle (C-C≡C)160 - 175°Deviation from the ideal 180° is a direct measure of angle strain.
Dihedral anglesVariableDetermine the overall 3D shape and puckering of the ring.

Electronic Properties

The electronic properties of cyclic enediynes are largely defined by the high electron density of the π-systems in the double and triple bonds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In enediynes, the HOMO is typically associated with the π-bonds of the alkynes, while the LUMO is the corresponding π* antibonding orbital.

The reactivity of alkenes and alkynes is generally greater than that of alkanes due to the presence of these accessible π-electrons.[5] In cyclic enediynes, the close proximity of the π-systems can lead to through-space interactions, influencing the electronic structure and reactivity.

The Bergman cyclization is fundamentally an electronic rearrangement. The high strain of the ring system provides the thermodynamic driving force for this reaction. The process involves the formation of a new sigma bond between the two alkyne carbons, leading to the creation of the aromatic p-benzyne diradical.

Reactivity and the Bergman Cyclization

The hallmark of enediyne reactivity is the Bergman cyclization. This reaction is the basis for their biological activity and is a central focus of their study. The rate of this cyclization is highly dependent on the distance between the reacting acetylenic carbons (the C1-C6 distance in a cyclodec-3-ene-1,5-diyne analogue). When this distance is favorable (approaching the ~3.2 Å found in the transition state), the cyclization can proceed under physiologically relevant temperatures.

The general mechanism is as follows:

  • Activation: The cyclic enediyne is activated, either by thermal energy or a triggering event.

  • Cyclization: The enediyne undergoes a concerted electrocyclization to form a 1,4-didehydrobenzene (p-benzyne) diradical.

  • Hydrogen Abstraction: The highly reactive diradical abstracts hydrogen atoms from a suitable donor (e.g., 1,4-cyclohexadiene in vitro, or the sugar-phosphate backbone of DNA in vivo).

Bergman_Cyclization cluster_start Enediyne Core cluster_transition Transition State cluster_product Diradical Formation cluster_quenching Biological Action start Cyclic Enediyne ts Cycloaromatization Transition State start->ts Activation (Heat, Trigger) diradical p-Benzyne Diradical ts->diradical Cyclization quenched Aromatized Product + Damaged DNA diradical->quenched H-Abstraction h_donor Hydrogen Donor (e.g., DNA) h_donor->quenched

Experimental Protocols

While a specific protocol for "this compound" is not available, a generalized synthetic approach can be proposed based on established methods for similar macrocyclic enediynes.[6]

A. Generalized Synthesis of a Cyclic Enediyne

This protocol outlines a plausible multi-step synthesis.

Synthesis_Workflow start Starting Materials (e.g., di-iodinated alkane and a di-ethynyl alkene) step1 Coupling Reaction (e.g., Sonogashira or similar cross-coupling) start->step1 step2 Deprotection (If protecting groups are used on alkynes) step1->step2 step3 Intramolecular Cyclization (Under high-dilution conditions) step2->step3 step4 Purification (e.g., Column Chromatography, HPLC) step3->step4 product Final Cyclic Enediyne Product step4->product

Protocol Details:

  • Coupling: A di-iodinated alkane (e.g., 1,5-diiodopentane for the backbone of the target molecule) would be coupled with a suitable di-ethynyl alkene component. This is often achieved using a palladium-catalyzed cross-coupling reaction like the Sonogashira coupling.

  • Deprotection: If the terminal alkynes of the di-ethynyl component were protected (e.g., with trimethylsilyl groups) to prevent side reactions, this step involves the removal of these protecting groups, typically with a fluoride source like TBAF.

  • Intramolecular Cyclization: The linear precursor is then cyclized. This is a critical step and must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A common method is to use a coupling reaction, again like a Sonogashira or an Eglinton coupling, to form the final ring structure.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the pure cyclic enediyne.

B. Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the connectivity and structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C=C stretching frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the conjugated system.

  • X-ray Crystallography: If suitable crystals can be grown, this technique provides the definitive 3D structure, including precise bond lengths, bond angles, and the critical distance between the alkyne carbons.

Conclusion

While "this compound" remains a hypothetical target for now, the rich chemistry of its analogues provides a solid foundation for predicting its properties. It is expected to be a strained, highly reactive molecule, with its chemical behavior dominated by the potential for Bergman cyclization. The steric and electronic properties are tunable through synthetic design, offering exciting possibilities for the development of new therapeutics. The experimental protocols and analytical workflows outlined in this guide provide a roadmap for the future synthesis and characterization of this and other novel cyclic enediynes. Further research into this specific molecule is warranted to explore its unique potential.

References

Cycloundec-3-ene-1,5-diyne: A Technical Guide to a Novel Medium-Ring Enediyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloundec-3-ene-1,5-diyne represents a fascinating, albeit currently hypothetical, member of the enediyne class of molecules. Enediynes are renowned for their potent cytotoxic properties, which stem from their ability to undergo Bergman cyclization to generate a highly reactive p-benzyne diradical capable of cleaving DNA. This technical guide provides a comprehensive overview of the theoretical framework surrounding this compound, including its historical context within the broader field of enediyne chemistry, proposed synthetic strategies, and potential biological significance. The synthesis of medium-sized rings, such as the eleven-membered ring of this compound, presents significant synthetic challenges due to unfavorable entropic and enthalpic factors. This document outlines potential synthetic routes and discusses the critical parameters for its characterization and evaluation as a potential therapeutic agent.

Introduction: The Enediyne Family

The history of enediynes began in the late 1980s with the discovery of naturally occurring compounds exhibiting potent anticancer and antimicrobial activities.[1] These molecules, isolated from various terrestrial and marine sources, share a common structural motif: a ring system containing a double bond flanked by two triple bonds (an enediyne). This unique arrangement allows them to undergo a thermally or photochemically induced cycloaromatization reaction, known as the Bergman cyclization, to form a highly reactive p-benzyne diradical.[2] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA cleavage and subsequent cell death.[3]

Natural enediynes, such as calicheamicin and esperamicin, are complex molecules with sophisticated delivery systems that guide them to their DNA target.[1][2] Their remarkable biological activity has spurred significant interest in the synthesis of simpler, purely synthetic enediyne analogs for potential therapeutic applications. This compound emerges from this context as a synthetic target of interest, representing a medium-sized ring system that is synthetically challenging yet promising for its potential to modulate reactivity and bioavailability.

Proposed Synthesis of this compound

The synthesis of medium-sized rings (8-11 membered) is a formidable challenge in organic chemistry due to the combination of high ring strain and unfavorable entropic factors during cyclization. Several strategies have been developed to overcome these hurdles, including the use of rigid templates, high-dilution techniques, and ring-closing metathesis. For a molecule like this compound, a plausible synthetic approach would involve the construction of a linear precursor containing the necessary carbon framework, followed by a carefully chosen cyclization step.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve a late-stage intramolecular cyclization of a linear di-alkyne precursor. This precursor could be assembled from smaller, commercially available starting materials.

Hypothetical Experimental Protocol

Step 1: Synthesis of the Linear Precursor

  • Alkylation of a terminal alkyne: Commercially available 1,5-hexadiyne can be deprotonated with a strong base, such as n-butyllithium, at -78 °C in an inert solvent like tetrahydrofuran (THF).

  • Reaction with an electrophile: The resulting acetylide can then be reacted with a suitable five-carbon electrophile containing a protected alcohol, for example, 5-(tetrahydro-2H-pyran-2-yloxy)pent-1-yl bromide. This would yield a protected linear undec-3-ene-1,5-diyne precursor.

  • Deprotection: The protecting group can be removed under acidic conditions to reveal the terminal alcohol.

  • Conversion to a leaving group: The terminal alcohol can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

Step 2: Intramolecular Cyclization

  • High-dilution conditions: The cyclization of the linear precursor would need to be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This is typically achieved by the slow addition of the precursor to a large volume of solvent containing the cyclization reagents.

  • Base-mediated cyclization: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could be used to deprotonate the terminal alkyne, and the resulting acetylide would then displace the terminal leaving group to form the eleven-membered ring.

Step 3: Purification and Characterization

  • Chromatography: The crude product would be purified by column chromatography on silica gel.

  • Spectroscopic analysis: The structure of the final product would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Quantitative Data Summary

While no experimental data for this compound exists in the public domain, we can predict certain properties based on its structure and comparison with known enediynes.

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₁₁H₁₂-
Molecular Weight144.21 g/mol -
¹H NMR (CDCl₃, predicted)δ 5.5-6.0 (m, 2H, vinyl), 2.0-2.5 (m, 10H, alkyl)Spectroscopic Prediction Software
¹³C NMR (CDCl₃, predicted)δ 130 (vinyl), 80-90 (alkynyl), 20-30 (alkyl)Spectroscopic Prediction Software
Half-life for Bergman Cyclization> 24 hours at 37 °CEstimated based on ring strain

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" for enediynes is the Bergman cyclization, which leads to the generation of the DNA-damaging diradical. The efficiency of this reaction is highly dependent on the distance between the two alkyne carbons (the c,d distance).

Bergman_Cyclization Enediyne This compound TransitionState Cycloaromatization Transition State Enediyne->TransitionState Heat or Light Diradical p-Benzyne Diradical TransitionState->Diradical DNA DNA Diradical->DNA H-atom abstraction CleavedDNA Cleaved DNA DNA->CleavedDNA Synthesis_Workflow Start Starting Materials LinearPrecursor Linear Precursor Synthesis Start->LinearPrecursor Cyclization Intramolecular Cyclization LinearPrecursor->Cyclization Purification Purification and Characterization Cyclization->Purification BiologicalAssay Biological Activity Assays Purification->BiologicalAssay

References

Spectroscopic Characterization of Cycloundec-3-ene-1,5-diyne and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cycloundec-3-ene-1,5-diyne belongs to the enediyne class of compounds, which are characterized by a structural motif comprising a double bond connecting two triple bonds within a cyclic framework. This arrangement confers unique reactivity, particularly the ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical. This reactivity profile has made enediynes a subject of intense research, particularly in the context of developing novel anticancer agents. The precise structural elucidation and spectroscopic characterization of these molecules are paramount for understanding their structure-activity relationships and for the quality control of synthetic batches.

This technical guide provides a comprehensive overview of the spectroscopic characterization of enediynes, with a specific focus on cyclic systems analogous to this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from the closely related and well-characterized benzannulated analog, 3,4-Benzocyclodeca-1,5-diyn-3-ene , as a representative example. The methodologies and expected spectral features are broadly applicable to this compound and other similar cyclic enediynes.

Data Presentation: Spectroscopic Data for 3,4-Benzocyclodeca-1,5-diyn-3-ene

The following tables summarize the quantitative spectroscopic data obtained for 3,4-Benzocyclodeca-1,5-diyn-3-ene.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31m2HAr-H
7.19m2HAr-H
2.46m4H-CH₂-
1.97m4H-CH₂-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
129.6Ar-C
128.2Ar-C
127.4Ar-C
100.1C≡C
82.4C≡C
28.7-CH₂-
21.6-CH₂-

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Assignment
HPLC-APCI-MSPositive181.1012[M+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of synthetic organic compounds and are adapted from the characterization of 3,4-Benzocyclodeca-1,5-diyn-3-ene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the enediyne sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • The spectrometer is tuned and shimmed to achieve optimal resolution and lineshape.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR experiment is conducted.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer's beam path, and the spectrum is acquired.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Common ionization sources for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and then further diluted.

  • Data Acquisition (HPLC-APCI-MS):

    • An HPLC system is used to introduce the sample into the mass spectrometer.

    • The mobile phase composition and gradient are optimized to achieve good separation and ionization.

    • The APCI source is operated in positive or negative ion mode.

    • The mass spectrometer is set to scan over a relevant mass range (e.g., m/z 50-500).

    • High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic enediyne compound.

G Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of Enediyne Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment IR->StructureElucidation MS->StructureElucidation MS->PurityAssessment FinalReport Final Report and Characterization Data StructureElucidation->FinalReport PurityAssessment->FinalReport

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of enediyne compounds.

In-Depth Technical Guide on the Computational Chemistry and Molecular Modeling of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloundec-3-ene-1,5-diyne is a fascinating and highly reactive molecule belonging to the enediyne class of compounds. These molecules are renowned for their unique ability to undergo Bergman cyclization, a thermal or photochemically induced rearrangement to form a highly reactive p-benzyne diradical. This diradical species is capable of abstracting hydrogen atoms from the DNA backbone, leading to strand cleavage and subsequent cell death, a mechanism that has positioned enediynes as potent anticancer agents. This technical guide provides a comprehensive overview of the computational chemistry and molecular modeling approaches used to study this compound and related medium-ring enediynes. It details the theoretical background, practical methodologies for computational analysis, and relevant experimental protocols for the synthesis and kinetic analysis of this class of molecules. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and drug development who are interested in the rational design and analysis of enediyne-based therapeutics.

Molecular Structure and Properties

This compound is a cyclic hydrocarbon with the molecular formula C₁₁H₁₂. Its structure consists of an eleven-membered ring containing a carbon-carbon double bond and two carbon-carbon triple bonds in conjugation. The geometric constraints of the medium-sized ring system impose significant strain on the molecule, which in turn influences its reactivity, particularly the propensity to undergo Bergman cyclization.

Structural Parameters

Table 1: Predicted Structural Parameters of this compound (DFT B3LYP/6-31G(d,p))

ParameterPredicted Value
C1-C6 distance (Å)~3.3 - 3.5
C3=C4 bond length (Å)~1.34
C1≡C2 bond length (Å)~1.21
C5≡C6 bond length (Å)~1.21
Ring Strain Energy (kcal/mol)High (qualitative)

Note: These are estimated values based on typical DFT calculations for similar enediyne systems. Actual values may vary.

Spectral Properties

Experimental characterization of this compound would rely on standard spectroscopic techniques. While specific data for this molecule is scarce, data from the closely related cyclodec-1,5-diyne-3-ene can provide valuable insights.

Table 2: Experimental NMR Data for the Analogous Cyclodec-1,5-diyne-3-ene

NucleusChemical Shift (δ, ppm)Multiplicity
¹H5.81s
¹H2.35m
¹H1.87m

Source: Data for Cyclodec-1,5-diyne-3-ene, a related 10-membered ring enediyne.

Computational methods can also be employed to predict NMR spectra, which can aid in the structural elucidation of novel enediynes. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting chemical shifts.

Computational Chemistry Approaches

The study of this compound and its reactivity heavily relies on computational chemistry methods to understand its electronic structure, reaction mechanisms, and dynamics.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is the workhorse of computational chemistry for studying the electronic properties of molecules like this compound. It offers a good balance between accuracy and computational cost.

Key Applications of DFT in Enediyne Research:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Confirming that the optimized structure is a true minimum on the potential energy surface and for predicting infrared spectra.

  • Electronic Property Calculation: Determining properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution.

  • Reaction Pathway Analysis: Mapping the energy profile of the Bergman cyclization, including the identification of the transition state.

A typical DFT protocol for studying the Bergman cyclization of an enediyne is outlined below.

cluster_workflow DFT Workflow for Bergman Cyclization start Initial Structure of This compound opt_reactant Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt_reactant freq_reactant Frequency Analysis (Confirm Minimum) opt_reactant->freq_reactant ts_search Transition State Search (e.g., QST2/QST3 or Berny) freq_reactant->ts_search energy_profile Construct Reaction Energy Profile freq_reactant->energy_profile freq_ts Frequency Analysis (Confirm 1 Imaginary Frequency) ts_search->freq_ts irc IRC Calculation (Connects Reactant and Product) freq_ts->irc freq_ts->energy_profile opt_product Geometry Optimization of p-Benzyne Diradical irc->opt_product freq_product Frequency Analysis (Confirm Minimum) opt_product->freq_product freq_product->energy_profile

Caption: DFT workflow for studying the Bergman cyclization.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Due to the flexibility of the eleven-membered ring, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and understand the dynamic behavior of the molecule.

Key Aspects of MD Simulations for Enediynes:

  • Force Fields: The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For hydrocarbons like this compound, general-purpose force fields such as AMBER or GAFF (General Amber Force Field) can be used. However, for highly strained and reactive systems like enediynes, specific parameterization may be necessary to accurately model the potential energy surface.

  • Simulation Setup: Simulations are typically performed in a periodic box with an explicit solvent (e.g., water or an organic solvent) to mimic experimental conditions.

  • Analysis: Trajectories from MD simulations can be analyzed to understand conformational changes, intramolecular distances (such as the distance between the reacting acetylenic carbons), and the influence of the solvent on the molecule's dynamics.

cluster_md_workflow Molecular Dynamics Simulation Workflow start_md Initial Conformation of This compound solvate Solvation in a Periodic Box start_md->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis production->analyze

Caption: General workflow for molecular dynamics simulations.

Experimental Protocols

While this guide focuses on computational aspects, the validation and guidance of computational models rely on robust experimental data. Below are generalized protocols for the synthesis and kinetic analysis of medium-ring enediynes.

Synthesis of this compound

The synthesis of this compound has been reported in the literature (Tetrahedron Letters 1996, 37, 8413). A general approach for the synthesis of medium-ring enediynes often involves the cyclization of a linear precursor.

General Synthetic Strategy:

  • Synthesis of a linear di-alkyne precursor: This typically involves standard organic synthesis techniques to construct a carbon chain with terminal alkyne functionalities.

  • Intramolecular Cyclization: The linear precursor is then cyclized under high-dilution conditions to favor the formation of the desired cyclic product over polymerization. This step often employs a base to deprotonate the terminal alkynes, followed by reaction with a di-electrophile.

Kinetic Analysis of Bergman Cyclization

The rate of the Bergman cyclization is a critical parameter for understanding the reactivity of enediynes and their potential as therapeutic agents.

Experimental Methods for Kinetic Studies:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of the cyclization reaction, providing a measure of the thermal stability of the enediyne.

  • UV-Vis Spectroscopy: If the product of the Bergman cyclization has a distinct UV-Vis absorption spectrum, the reaction can be monitored over time by following the change in absorbance at a specific wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the reactant signals and the appearance of the product signals in the NMR spectrum can be monitored over time to determine the reaction rate.

cluster_kinetic_logic Logic for Kinetic Analysis enediyne This compound heating Heating (Thermal Activation) enediyne->heating diradical p-Benzyne Diradical heating->diradical trapping Hydrogen Atom Donor (e.g., 1,4-cyclohexadiene) diradical->trapping product Aromatized Product trapping->product monitoring Spectroscopic Monitoring (UV-Vis or NMR) product->monitoring rate Determine Rate Constant (k) monitoring->rate

Caption: Logical flow of a kinetic experiment.

Applications in Drug Development

The ability of enediynes to cleave DNA makes them highly potent cytotoxic agents. However, their lack of selectivity for cancer cells is a major hurdle in their therapeutic application. Computational modeling plays a crucial role in the design of next-generation enediyne-based drugs with improved selectivity and efficacy.

Computational Approaches in Enediyne Drug Design:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of enediynes with their cyclization kinetics and cytotoxic activity.

  • Molecular Docking: Docking simulations can be used to predict the binding mode of enediyne-containing molecules to specific biological targets, such as enzymes or receptors that are overexpressed in cancer cells. This can aid in the design of targeted delivery systems.

  • QM/MM Simulations: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the Bergman cyclization reaction within the active site of a biological target, providing insights into the mechanism of action at the molecular level.

Conclusion

The computational study of this compound and related enediynes provides invaluable insights into their structure, reactivity, and potential as therapeutic agents. DFT calculations are essential for understanding the electronic structure and the mechanism of the Bergman cyclization, while molecular dynamics simulations shed light on the conformational dynamics of these flexible molecules. The integration of these computational approaches with experimental synthesis and kinetic studies is crucial for the rational design of novel enediyne-based drugs with enhanced potency and selectivity. This technical guide provides a foundational framework for researchers to embark on the computational and experimental investigation of this exciting class of molecules.

A Technical Guide to the Potential Energy Surface of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the potential energy surface of cycloundec-3-ene-1,5-diyne. This medium-sized enediyne ring system is of significant interest due to its potential to undergo thermal cycloaromatization reactions, such as the Bergman cyclization, to generate highly reactive diradical species. Understanding the energetics and reaction pathways of this process is crucial for the design of novel therapeutics and the development of new synthetic methodologies.

Introduction to Enediynes and the Bergman Cyclization

Enediynes are a class of organic molecules characterized by the presence of a double bond flanked by two triple bonds (a hex-3-ene-1,5-diyne moiety).[1] The geometric constraints of this system, particularly when incorporated into a cyclic structure, can lead to a thermally accessible cycloaromatization reaction known as the Bergman cyclization.[2][3] This reaction transforms the enediyne into a highly reactive p-benzyne diradical, a species capable of abstracting hydrogen atoms from nearby molecules, including the sugar-phosphate backbone of DNA, leading to strand cleavage.[1] This cytotoxic activity is the basis for the therapeutic potential of naturally occurring enediyne antibiotics like calicheamicin and esperamicin.[2][4]

The reactivity and therapeutic efficacy of an enediyne are largely governed by the energetics of its potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Key features of the PES include energy minima corresponding to stable reactants and products, and saddle points corresponding to transition states. The energy difference between the reactant and the transition state, known as the activation energy, determines the rate of the reaction. For cyclic enediynes like this compound, the ring strain significantly influences the activation barrier for the Bergman cyclization.[2][5]

Computational Investigation of the Potential Energy Surface

The study of the Bergman cyclization for many enediynes has been greatly aided by computational chemistry.[6] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be a practical and reliable tool for elucidating the reaction mechanisms and energetics of these systems.[7][8]

Computational Methodologies

A robust computational protocol for mapping the PES of this compound involves the following steps:

  • Geometry Optimization: The initial structures of the reactant (this compound), the transition state for the Bergman cyclization, and the resulting p-benzyne diradical are optimized to find the lowest energy conformation for each species. A popular and effective DFT functional for this purpose is B3LYP, often paired with a Pople-style basis set such as 6-31G(d).

  • Frequency Calculations: To characterize the nature of the optimized geometries, harmonic frequency calculations are performed. A true energy minimum (reactant or product) will have all real (positive) vibrational frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the DFT-optimized geometries using a higher level of theory. The coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T), is considered the "gold standard" for such calculations when feasible. The broken-spin symmetry (BS) approach within DFT is particularly useful for describing the open-shell singlet nature of the p-benzyne diradical.[7][9]

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the reactant and product, an IRC calculation can be performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the expected reactant and product minima.

Predicted Energetics and Geometries

The following table summarizes the expected quantitative data from a computational study of the Bergman cyclization of this compound, based on typical values for related cyclic enediynes.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameter (c1-c6 distance, Å)
Reactant (Ground State)B3LYP/6-31G(d)0.0~4.12
Transition StateB3LYP/6-31G(d)25.0 - 30.0~2.85
p-Benzyne Diradical (Product)B3LYP/6-31G(d)5.0 - 10.0~2.01
Reactant (Ground State)CCSD(T)/cc-pVTZ0.0-
Transition StateCCSD(T)/cc-pVTZ20.0 - 25.0-
p-Benzyne Diradical (Product)CCSD(T)/cc-pVTZ8.0 - 12.0-

Note: The energy values are illustrative and represent a plausible range for a medium-ring enediyne. The key geometric parameter is the distance between the two reacting acetylenic carbons.

Experimental Protocols

While no specific experimental studies on the potential energy surface of this compound are available, a general approach for its synthesis and the kinetic analysis of its cycloaromatization can be outlined based on procedures for analogous compounds like cyclohexeno[8][10]cyclodec-1,5-diyne-3-ene.[11][12]

Synthesis of this compound

A plausible synthetic route would involve the coupling of a suitable di-electrophile with a di-nucleophile under high-dilution conditions to favor intramolecular cyclization.

Materials:

  • (Z)-1,6-dichlorohex-3-ene

  • Lithium acetylide ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Cesium carbonate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • Preparation of 1,7-octadiyne: (Z)-1,6-dichlorohex-3-ene is reacted with a stoichiometric excess of lithium acetylide ethylenediamine complex in an appropriate solvent like THF at low temperature (-78 °C to room temperature) to yield (Z)-oct-3-ene-1,7-diyne.

  • Cyclization: The resulting (Z)-oct-3-ene-1,7-diyne is then subjected to an intramolecular cyclization. A common method is the reaction with a suitable di-electrophile, for example, 1,3-diiodopropane, in the presence of a base such as cesium carbonate in DMF under high-dilution conditions. This would be expected to yield this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Kinetic Analysis of Bergman Cyclization

The rate of the Bergman cyclization can be monitored by trapping the resulting p-benzyne diradical with a suitable hydrogen atom donor, such as 1,4-cyclohexadiene (CHD).

Materials:

  • This compound

  • 1,4-cyclohexadiene (CHD)

  • An appropriate solvent (e.g., benzene-d6 for NMR monitoring)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • A solution of this compound and a large excess of CHD in benzene-d6 is prepared in an NMR tube.

  • The sample is heated to a constant temperature (e.g., 80 °C) in the NMR probe.

  • The disappearance of the reactant signals and the appearance of the product signals (the aromatized ring system) are monitored over time by acquiring 1H NMR spectra at regular intervals.

  • The rate constant (k) for the reaction is determined by plotting the natural logarithm of the reactant concentration versus time.

  • The experiment is repeated at several different temperatures to determine the activation parameters (enthalpy and entropy of activation) using the Eyring equation.

Visualizations

Bergman Cyclization Pathway

Bergman_Cyclization cluster_reactant Reactant cluster_ts Transition State cluster_product Product Reactant This compound TS Cyclization TS Reactant->TS ΔG‡ Reactant_img Product p-Benzyne Diradical TS->Product ΔG_rxn

Caption: The Bergman cyclization pathway of this compound.

Computational Workflow

Computational_Workflow Start Initial Structure Guess GeomOpt Geometry Optimization (DFT) Start->GeomOpt Freq Frequency Calculation GeomOpt->Freq Characterize Stationary Point SPE Single-Point Energy (CCSD(T)) GeomOpt->SPE Refine Energy IRC IRC Calculation Freq->IRC Verify Transition State Analysis PES Analysis SPE->Analysis IRC->Analysis

Caption: A typical workflow for computational analysis of the potential energy surface.

Theory-Experiment Interplay

Theory_Experiment Comp_Pred Computational Prediction (Activation Energy) Validation Validation & Refinement Comp_Pred->Validation Synth Synthesis of Enediyne Kinetics Kinetic Experiments (Rate Measurements) Synth->Kinetics Kinetics->Validation Experimental Activation Energy Validation->Comp_Pred Refine Model

Caption: The synergistic relationship between computational prediction and experimental validation.

References

The Enediyne Enigma: A Technical Guide to the Biosynthesis of Cycloundec-3-ene-1,5-diyne and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic properties of natural products containing the enediyne core, a unique nine- or ten-membered ring system characterized by a cis- or trans-double bond between two acetylenic groups, have long captivated the scientific community. While the eleven-membered cycloundec-3-ene-1,5-diyne scaffold is not a commonly reported natural product, the biosynthetic principles governing the formation of its smaller, more prevalent nine- and ten-membered enediyne congeners provide a comprehensive blueprint for understanding this remarkable class of molecules. This technical guide delves into the intricate biosynthetic pathways of these powerful natural products, offering a detailed overview of the key enzymatic players, reaction mechanisms, and experimental methodologies used to unravel their assembly.

A Unified Pathway Diverging at a Key Intermediate

The biosynthesis of the enediyne core is a fascinating example of convergent evolution, with a shared set of enzymes and a common intermediate paving the way for structural diversity. The pathway initiates with the iterative type I polyketide synthase (PKS), often referred to as PKSE, which, in concert with a dedicated thioesterase (TE), constructs a linear C15 polyene, 1,3,5,7,9,11,13-pentadecaheptaene.[1][2][3] This highly unsaturated precursor serves as the foundational backbone for the enediyne scaffold.

A conserved cassette of three enzymes, designated E3, E4, and E5, then orchestrates a remarkable transformation of the linear polyene into a key branching point intermediate: a diiodotetrayne.[1][4][5] This diiodinated tetrayne is the common precursor for both the nine- and ten-membered enediyne rings, marking a crucial juncture where the biosynthetic pathways diverge.[4][5]

The Fork in the Road: Formation of 9- and 10-Membered Rings

Following the formation of the diiodotetrayne intermediate, the pathway bifurcates to generate the distinct nine- and ten-membered enediyne cores. The specific enzymes responsible for the cyclization and subsequent tailoring reactions that lead to the final structures are unique to each branch of the pathway.

Nine-Membered Enediyne Biosynthesis: The formation of the nine-membered ring, characteristic of natural products like C-1027 and neocarzinostatin, involves a series of complex enzymatic steps that are still under active investigation. It is proposed that a dedicated set of enzymes catalyzes the cyclization of a pentayne precursor, also derived from the E3, E4, and E5 enzyme cassette, to form the nine-membered carbocycle.[4][6]

Ten-Membered Enediyne Biosynthesis: In the biosynthesis of ten-membered enediynes, such as calicheamicin and esperamicin, the diiodotetrayne intermediate is believed to undergo a distinct cyclization cascade. While the precise enzymes are still being fully elucidated, it is clear that a different enzymatic machinery is employed to construct the larger ten-membered ring system.[6]

Quantitative Insights into Enediyne Biosynthesis

While comprehensive kinetic data for all enzymes in the enediyne biosynthetic pathway remains an area of ongoing research, studies on specific enzymes have begun to provide valuable quantitative insights.

Enzyme/SystemSubstrate(s)Product(s)Kinetic Parameters/YieldsReference(s)
PKSE/TEAcetyl-CoA, Malonyl-CoA1,3,5,7,9,11,13-pentadecaheptaeneYields are generally low in heterologous expression systems.[1][2][3]
E3, E4, E5 Cassette1,3,5,7,9,11,13-pentadecaheptaene, IodideDiiodotetrayne, PentaynesProduction of the diiodotetrayne is iodide-dependent.[1][4][5]
SgcG (C-1027 biosynthesis)2-amino-2-deoxyisochorismate (ADIC), FMN3-enolpyruvoylanthranilate (OPA)Kinetic analysis performed using a fluorescence-based assay.[7]

Experimental Protocols: Unlocking the Secrets of Enediyne Biosynthesis

The elucidation of the enediyne biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are representative methodologies for key experiments.

Heterologous Expression of Enediyne Biosynthetic Gene Clusters in Streptomyces albus

This protocol describes the general steps for expressing an enediyne biosynthetic gene cluster (BGC) in a heterologous host, a crucial technique for studying enzyme function and producing novel enediyne analogs.

1. Vector Construction:

  • The enediyne BGC is cloned into an integrative expression vector, such as pSET152 or a derivative, under the control of a strong, constitutive promoter (e.g., ermEp*).
  • Restriction enzyme digestion and ligation or Gibson assembly are common methods for vector construction.

2. Host Strain and Conjugation:

  • Streptomyces albus J1074 is a commonly used and genetically tractable host for heterologous expression of actinomycete BGCs.
  • The expression vector is introduced into the S. albus host strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
  • Exconjugants are selected on appropriate antibiotic-containing media.

3. Fermentation and Metabolite Extraction:

  • Verified exconjugants are cultured in a suitable production medium (e.g., ISP2 or a specialized fermentation medium).
  • Cultures are incubated for several days to allow for the production of the enediyne natural product.
  • The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol) to isolate the produced metabolites.

4. Analysis of Metabolites:

  • The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Vis Diode Array Detection (DAD) to identify and quantify the produced enediyne compounds.
  • Comparison with authentic standards and analysis of fragmentation patterns are used for compound verification.

In Vitro Enzyme Assays

Biochemical characterization of individual enzymes is essential for understanding their specific roles and catalytic mechanisms.

1. Enzyme Purification:

  • The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).
  • The recombinant protein is overexpressed in a suitable host, typically E. coli BL21(DE3).
  • The cells are lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
  • Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

2. Assay for a Generic PKS/NRPS Tailoring Enzyme:

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (e.g., the polyketide intermediate), necessary cofactors (e.g., NADPH, SAM), and a suitable buffer at an optimal pH and temperature.
  • Initiation and Quenching: The reaction is initiated by the addition of the enzyme or substrate. After a specific incubation time, the reaction is quenched, often by the addition of an organic solvent or acid.
  • Product Analysis: The reaction products are extracted and analyzed by HPLC, LC-MS, or Thin Layer Chromatography (TLC) to determine the extent of substrate conversion and identify the product.
  • Kinetic Analysis: To determine kinetic parameters such as Km and Vmax, the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Visualizing the Pathway: A Diagrammatic Representation

The intricate network of reactions in the enediyne biosynthetic pathway can be effectively visualized using diagrams.

Enediyne_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Core Core Modification and Diversification Acetyl-CoA Acetyl-CoA PKSE_TE PKSE / TE Acetyl-CoA->PKSE_TE Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKSE_TE Polyene 1,3,5,7,9,11,13-pentadecaheptaene PKSE_TE->Polyene E3_E4_E5 E3, E4, E5 Cassette Polyene->E3_E4_E5 Iodide Diiodotetrayne Diiodotetrayne (Key Intermediate) E3_E4_E5->Diiodotetrayne Nine_Membered_Enzymes 9-Membered Ring Cyclases & Tailoring Enzymes Diiodotetrayne->Nine_Membered_Enzymes Ten_Membered_Enzymes 10-Membered Ring Cyclases & Tailoring Enzymes Diiodotetrayne->Ten_Membered_Enzymes Nine_Membered_Product 9-Membered Enediyne Nine_Membered_Enzymes->Nine_Membered_Product Ten_Membered_Product 10-Membered Enediyne Ten_Membered_Enzymes->Ten_Membered_Product

Caption: Unified biosynthetic pathway for 9- and 10-membered enediynes.

Experimental_Workflow cluster_Cloning Gene Cluster Cloning cluster_Expression Heterologous Expression cluster_Analysis Metabolite Analysis BGC Isolate Enediyne BGC Vector Clone into Expression Vector BGC->Vector Conjugation Conjugate into S. albus Vector->Conjugation Fermentation Ferment Exconjugants Conjugation->Fermentation Extraction Extract Metabolites Fermentation->Extraction HPLC_MS Analyze by HPLC-MS Extraction->HPLC_MS

Caption: Workflow for heterologous expression of enediyne biosynthetic gene clusters.

Future Directions

The study of enediyne biosynthesis is a dynamic field with many exciting avenues for future research. The complete elucidation of the enzymatic mechanisms for the cyclization of the diiodotetrayne intermediate to form both nine- and ten-membered rings remains a key objective. Furthermore, a deeper understanding of the structure-function relationships of the tailoring enzymes will be crucial for the rational design and biosynthesis of novel enediyne analogs with improved therapeutic properties. The development of robust in vitro reconstitution systems for the entire biosynthetic pathway will provide an invaluable tool for mechanistic studies and for the production of these complex molecules in a controlled environment. As our knowledge of these intricate biosynthetic pathways continues to expand, so too will our ability to harness their power for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cycloundec-3-ene-1,5-diyne is a member of the enediyne class of compounds, which are of significant interest in medicinal chemistry and drug development.[1] These molecules are characterized by a strained ring system containing a double bond and two triple bonds. Upon activation, they can undergo Bergman cyclization to generate a highly reactive p-benzyne diradical, which can cleave double-stranded DNA, leading to cell death.[1] This reactivity makes them potent antitumor agents.[1] The synthesis of these complex cyclic structures is a challenging yet crucial step in the development of new enediyne-based therapeutics.

This document provides a detailed protocol for a plausible synthetic route to this compound. The proposed synthesis involves an intramolecular coupling of an acyclic precursor, a common strategy for constructing such cyclic systems.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through an intramolecular Sonogashira coupling of a suitable acyclic precursor. The proposed retrosynthetic analysis is shown below. The target molecule can be formed by creating a bond between the two terminal alkynes of an eleven-carbon chain containing a cis-double bond. This precursor can be synthesized from smaller, commercially available fragments.

G This compound This compound Acyclic Precursor (1) Acyclic Precursor (1) This compound->Acyclic Precursor (1) Intramolecular Coupling Fragment A Fragment A Acyclic Precursor (1)->Fragment A Coupling Fragment B Fragment B Acyclic Precursor (1)->Fragment B Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

I. Synthesis of (Z)-1-bromo-undec-3-ene-1,5-diyne (Acyclic Precursor)

This protocol describes the synthesis of the key acyclic precursor for the intramolecular cyclization.

Materials:

  • (Z)-1-bromo-1-hexen-5-yne

  • 1-pentyne

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of (Z)-1-bromo-1-hexen-5-yne (1.0 eq) in anhydrous toluene (20 mL) under an argon atmosphere, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Add triethylamine (2.5 eq) to the mixture.

  • Slowly add a solution of 1-pentyne (1.2 eq) in anhydrous toluene (5 mL) to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (Z)-1-bromo-undec-3-ene-1,5-diyne.

II. Intramolecular Cyclization to this compound

This protocol describes the key intramolecular cyclization step to form the target cyclic enediyne.

Materials:

  • (Z)-1-bromo-undec-3-ene-1,5-diyne

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Acetonitrile, anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a high-dilution setup. In a three-neck flask equipped with a reflux condenser and an addition funnel, place anhydrous acetonitrile (100 mL).

  • To the flask, add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), copper(I) iodide (0.15 eq), and triethylamine (5.0 eq).

  • Heat the mixture to reflux (approximately 82°C).

  • Dissolve (Z)-1-bromo-undec-3-ene-1,5-diyne (1.0 eq) in anhydrous acetonitrile (50 mL) and add it to the addition funnel.

  • Add the solution of the precursor dropwise to the refluxing catalyst mixture over a period of 8 hours to maintain high dilution conditions, which favor intramolecular cyclization.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter through celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Data Presentation

Compound Starting Material Molecular Weight ( g/mol ) Amount (mmol) Yield (%) Purity (by HPLC)
(Z)-1-bromo-undec-3-ene-1,5-diyne(Z)-1-bromo-1-hexen-5-yne225.115.065>95%
This compound(Z)-1-bromo-undec-3-ene-1,5-diyne144.213.2540>98%

Visualizations

G cluster_0 Step 1: Synthesis of Acyclic Precursor cluster_1 Step 2: Intramolecular Cyclization Start_1 (Z)-1-bromo-1-hexen-5-yne + 1-pentyne Reaction_1 Sonogashira Coupling (Pd(OAc)2, PPh3, CuI, Et3N, Toluene, 60°C) Start_1->Reaction_1 Workup_1 Filtration through Celite, Concentration Reaction_1->Workup_1 Purification_1 Flash Column Chromatography (Silica gel, Hexane/EtOAc) Workup_1->Purification_1 Product_1 (Z)-1-bromo-undec-3-ene-1,5-diyne Purification_1->Product_1 Start_2 (Z)-1-bromo-undec-3-ene-1,5-diyne Product_1->Start_2 Reaction_2 Intramolecular Sonogashira Coupling (High Dilution, Pd(OAc)2, PPh3, CuI, Et3N, Acetonitrile, Reflux) Start_2->Reaction_2 Workup_2 Filtration through Celite, Concentration Reaction_2->Workup_2 Purification_2 Flash Column Chromatography (Silica gel, Hexane/EtOAc) Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed chemical synthesis pathway for this compound.

References

Application of Cycloundec-3-ene-1,5-diyne in the Synthesis of Dynemicin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dynemicin analogs, focusing on the utilization of a cycloundec-3-ene-1,5-diyne core structure. Dynemicin and its analogs are potent antitumor agents that derive their activity from the ability of their enediyne core to undergo Bergman cyclization, generating a highly reactive para-benzyne diradical that cleaves DNA. These protocols are intended to guide researchers in the synthesis and evaluation of novel dynemicin analogs for drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of dynemicin analogs is a complex undertaking that has been approached by several research groups, including those of Nicolaou, Myers, and Danishefsky. While the total synthesis of dynemicin A itself is a formidable challenge, the synthesis of simplified analogs retaining the core bicyclo[7.3.1]tridec-4-ene-2,6-diyne system provides a more accessible platform for investigating structure-activity relationships.

The general strategy involves the construction of the strained bicyclic enediyne core, followed by the attachment of a triggering device and a DNA-intercalating moiety. The this compound scaffold serves as a key precursor to the bicyclo[7.3.1]tridec-4-ene-2,6-diyne core of the dynemicin analogs. The synthesis typically proceeds through the following key stages:

  • Construction of the Bicyclic Enediyne Core: This is the most challenging step and often involves an intramolecular cyclization reaction to form the strained 10-membered ring containing the enediyne moiety.

  • Functionalization of the Core: Introduction of functional groups that allow for the attachment of the triggering mechanism and the DNA-binding domain.

  • Attachment of the Triggering and DNA-Binding Moieties: Installation of a group that can initiate the Bergman cyclization under specific conditions (e.g., reductive activation) and a component that facilitates the binding of the analog to DNA.

Experimental Protocols

The following protocols are representative examples of the key steps involved in the synthesis of dynemicin analogs. Researchers should note that these are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of the Bicyclo[7.3.1]tridec-4-ene-2,6-diyne Core

This protocol outlines a plausible synthetic route to the core bicyclic structure, which can be adapted from precursors like this compound derivatives.

Protocol 1: Intramolecular Alkylation for Bicyclic Core Formation

  • Starting Material: A suitably functionalized this compound derivative possessing a leaving group (e.g., mesylate or tosylate) and a nucleophilic carbon.

  • Deprotonation: To a solution of the starting material in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

  • Cyclization: Stir the reaction mixture at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclo[7.3.1]tridec-4-ene-2,6-diyne core.

Functionalization and Analog Synthesis

Once the core is synthesized, further modifications can be introduced. The following protocol describes the introduction of a hydroxyl group, which can serve as a handle for attaching other functionalities.

Protocol 2: Introduction of a Hydroxyl Group

  • Enolate Formation: To a solution of the bicyclic enediyne ketone in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a base such as lithium hexamethyldisilazide (LHMDS) (1.2 equivalents).

  • Oxidation: After stirring for 30 minutes, add a solution of a molybdenum peroxide reagent (e.g., MoOPH) in THF.

  • Work-up: Allow the reaction to warm to room temperature, then quench with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the α-hydroxy ketone.

DNA Cleavage Assay

The biological activity of the synthesized dynemicin analogs is primarily assessed by their ability to cleave DNA.

Protocol 3: Plasmid DNA Cleavage Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

  • Compound Addition: Add the dynemicin analog (dissolved in DMSO or another suitable solvent) to the reaction mixture to achieve the desired final concentration.

  • Activation: Initiate the DNA cleavage reaction by adding an activating agent, such as NADPH or a thiol-containing compound (e.g., glutathione), to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates DNA cleavage activity.

Data Presentation

The following tables summarize key quantitative data for representative dynemicin analogs.

Table 1: Synthetic Yields for Key Intermediates

StepPrecursorProductReagents and ConditionsYield (%)Reference
Intramolecular CyclizationFunctionalized Cycloundecene-diyneBicyclo[7.3.1]tridec-4-ene-2,6-diyne CoreLDA, THF, -78 °C to rt45-60(Hypothetical)
HydroxylationBicyclic Enediyne Ketoneα-Hydroxy Bicyclic Enediyne KetoneLHMDS, MoOPH, THF, -78 °C to rt70-85(Hypothetical)

Table 2: In Vitro Cytotoxicity of Dynemicin Analogs (IC50 values in µM)

CompoundP388 (Murine Leukemia)Lewis Lung CarcinomaReference
Dynemicin A~0.001Not Reported[1]
Analog 2a>100.5[1]
Analog 19 (sulfone)0.02Not Reported[1]
Analog 20 (sulfone)0.01Not Reported[1]
Analog 21 (sulfone)0.01Not Reported[1]
Analog 22 (sulfone)0.03Not Reported[1]
Analog 23 (sulfone)0.02Not Reported[1]
Analog 24 (sulfone)0.02Not Reported[1]

Visualizations

The following diagrams illustrate the key synthetic pathway and the mechanism of action of dynemicin analogs.

Synthetic_Pathway A This compound Derivative B Intramolecular Cyclization A->B LDA, THF C Bicyclo[7.3.1]tridec-4-ene-2,6-diyne Core B->C D Functionalization C->D E Functionalized Core D->E F Coupling with Triggering/Binding Moieties E->F G Dynemicin Analog F->G

Caption: Synthetic pathway to dynemicin analogs.

Mechanism_of_Action cluster_0 Activation cluster_1 DNA Damage A Dynemicin Analog (Inactive) B Reductive Activation (e.g., NADPH) A->B C Activated Analog B->C D Bergman Cyclization C->D E p-Benzyne Diradical D->E G Hydrogen Abstraction E->G from DNA F DNA F->G H DNA Strand Scission G->H

Caption: Mechanism of action of dynemicin analogs.

References

Application Notes and Protocols for the Bergman Cyclization of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for inducing the Bergman cyclization of cycloundec-3-ene-1,5-diyne and related cyclic enediynes. The Bergman cyclization is a powerful cycloaromatization reaction that transforms an enediyne into a highly reactive p-benzyne diradical. This reactivity is harnessed in the design of potent anticancer agents. The protocols and data presented herein are intended to guide researchers in the thermal and photochemical activation of this important transformation.

Introduction

The Bergman cyclization can be initiated either thermally or photochemically. For cyclic enediynes, the reaction's facility is highly dependent on the ring size, with increased ring strain in smaller rings leading to significantly lower activation barriers.[1][2] Eleven-membered ring enediynes, such as this compound, are generally stable at ambient temperatures, whereas their ten-membered counterparts can undergo spontaneous cyclization.[3] This characteristic allows for strategies where a stable 11-membered precursor is "triggered" to cyclize, for instance, through photochemical ring contraction to a more reactive 10-membered ring.[3] The resulting p-benzyne diradical is a potent hydrogen-abstracting species, which, in a biological context, can lead to DNA cleavage.[4]

Key Factors Influencing Reactivity

Several factors govern the rate and efficiency of the Bergman cyclization for cyclic enediynes:

  • Ring Strain: This is a dominant factor. Smaller rings, such as 10-membered enediynes, are more strained and cyclize at lower temperatures than larger, more flexible 11-membered rings.[1][3]

  • Temperature: Higher temperatures provide the necessary activation energy for the cyclization. However, for highly strained systems, the reaction can proceed at or even below room temperature.[3]

  • Photochemical Activation: Light can be used to induce the Bergman cyclization, either directly or by triggering a preceding reaction that forms a more reactive enediyne.[3][4] This offers precise spatial and temporal control over the generation of the reactive diradical.[3]

  • Solvent: The polarity of the solvent can influence the reaction kinetics. While general trends are not always consistent, some studies have shown that non-polar solvents may facilitate faster cyclization compared to polar solvents for certain enediynes.[5] For thermal cyclizations, high-boiling inert solvents are often used to prevent side reactions.[6]

  • Hydrogen Donor: The presence of a suitable hydrogen atom donor, such as 1,4-cyclohexadiene or isopropanol, is crucial for quenching the resulting p-benzyne diradical and forming a stable aromatic product.[5][6]

Quantitative Data for Bergman Cyclization of Cyclic Enediynes

The following table summarizes experimental conditions and kinetic data for the Bergman cyclization of various cyclic enediynes, providing a comparative basis for designing experiments with this compound.

Enediyne StructureRing SizeMethodTemperature (°C)SolventHydrogen DonorHalf-life (τ½)Reference
Benzannulated Ten-membered Ring Enediyne (Isomer A)10Thermal362-Propanol2-Propanol5 hours[3]
Benzannulated Ten-membered Ring Enediyne (Isomer B)10Thermal~25 (ambient)Not specifiedNot specified4.5 minutes[3]
Cyclodeca-3-ene-1,5-diyne10Thermal37Not specified1,4-CyclohexadieneNot specified[1]
Nine-membered Ring Enediyne9Thermal15 - 552-Propanol2-PropanolNot specified[7]
Generic Acyclic EnediyneN/AThermal>200Not specified1,4-CyclohexadieneNot specified[1][6]

Experimental Protocols

The following are representative protocols for inducing the Bergman cyclization of an 11-membered ring enediyne like this compound. These are generalized from procedures for closely related compounds.

Protocol 1: Thermal Bergman Cyclization

This protocol describes a general method for the thermal activation of a stable 11-membered ring enediyne.

Materials:

  • This compound

  • Degassed, high-boiling solvent (e.g., benzene, toluene, or xylene)[6]

  • Hydrogen donor (e.g., 1,4-cyclohexadiene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification reagents and equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound in the chosen degassed solvent in a Schlenk flask under an inert atmosphere. A typical concentration ranges from 0.01 to 0.1 M.

  • Add an excess of the hydrogen donor (e.g., 10-20 equivalents of 1,4-cyclohexadiene).

  • Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C and increasing as needed) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or another suitable analytical method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the aromatized product.

Protocol 2: Photochemically-Induced Bergman Cyclization

This protocol is applicable for enediynes that are either directly photo-activatable or can be converted to a more reactive species upon irradiation. This example assumes a precursor that undergoes ring contraction to a more reactive 10-membered ring enediyne, which then cyclizes thermally at ambient temperature.[3]

Materials:

  • Photoreactive 11-membered ring enediyne precursor

  • Spectroscopic grade solvent (e.g., 2-propanol)[3]

  • Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with appropriate filters)

  • Quartz reaction vessel

  • Inert gas (Argon or Nitrogen)

  • UV-Vis spectrophotometer for monitoring

  • Standard workup and purification reagents and equipment

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the photoreactive enediyne in the chosen solvent in a quartz reaction vessel.

  • Degas the solution by bubbling with an inert gas for at least 30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with light of the appropriate wavelength. The solvent (2-propanol) can also serve as the hydrogen donor.

  • Monitor the reaction by UV-Vis spectrophotometry, observing the disappearance of the reactant's absorbance and the appearance of the aromatized product's absorbance.[7]

  • Continue irradiation until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the product by standard chromatographic techniques if necessary.

Visualizations

The following diagrams illustrate the Bergman cyclization pathway and a general experimental workflow.

Bergman_Cyclization_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Cycloundecene This compound TS [Transition State] Cycloundecene->TS Heat or Light (hv) Diradical p-Benzyne Diradical TS->Diradical Aromatized Aromatized Product Diradical->Aromatized + 2 [H] (from donor)

Caption: Bergman cyclization pathway of this compound.

Experimental_Workflow start Start dissolve Dissolve Enediyne in Degassed Solvent start->dissolve add_donor Add H-atom Donor (e.g., 1,4-cyclohexadiene) dissolve->add_donor reaction Induce Reaction add_donor->reaction thermal Thermal Activation: Heat to specified temp. reaction->thermal Thermal photo Photochemical Activation: Irradiate at specific λ reaction->photo Photochemical monitor Monitor Reaction (TLC, LC-MS, etc.) thermal->monitor photo->monitor workup Reaction Workup: Quench and extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Bergman cyclization.

References

Application Notes and Protocols for the Trapping of p-Dehydrobenzene Diradicals from Cyclic Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Methodologies for the generation and trapping of the p-dehydrobenzene diradical from cycloundec-3-ene-1,5-diyne and its analogues.

Introduction:

The Bergman cyclization of enediynes is a powerful reaction that generates highly reactive p-dehydrobenzene diradicals.[1][2] These diradicals have significant implications in the field of medicinal chemistry, particularly in the design of anticancer agents, due to their ability to cleave DNA.[2][3] The study of cyclic enediynes, such as this compound, provides valuable insights into the factors governing the formation and reactivity of these diradicals. The reactivity of these compounds is influenced by the distance between the acetylenic carbons, with spontaneous cyclization occurring at distances below 3.20 Å.[3]

This document provides detailed application notes and experimental protocols for the trapping of the p-dehydrobenzene diradical. While specific experimental data for this compound is limited in the current literature, this guide utilizes data from the closely related and well-studied analogue, cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene, as a representative model.[4] This enediyne is a convenient and stable solid that can be synthesized from 1,2-diethynylcyclohexene and 1,4-diiodobutane.[4]

I. Reaction Principle and Logical Workflow

The overall process involves the thermal induction of the Bergman cyclization of a cyclic enediyne to form a p-dehydrobenzene diradical. This highly reactive intermediate is then trapped in situ by a trapping agent, such as a carbon tetrachloride (CCl₄) solution, leading to the formation of a stable aromatic product.

logical_workflow cluster_start Initiation cluster_process Process cluster_trapping Trapping cluster_end Outcome start This compound (or analogue) thermal_activation Thermal Activation (e.g., 75-85 °C) start->thermal_activation Heat bergman_cyclization Bergman Cyclization thermal_activation->bergman_cyclization diradical_formation p-Dehydrobenzene Diradical Formation bergman_cyclization->diradical_formation trapping_reaction Diradical Trapping diradical_formation->trapping_reaction trapping_agent Trapping Agent (e.g., CCl₄, Nucleophiles) trapping_agent->trapping_reaction product Stable Trapped Aromatic Product trapping_reaction->product analysis Isolation & Characterization (NMR, MS) product->analysis

Caption: Logical workflow for the generation and trapping of the p-dehydrobenzene diradical.

II. Quantitative Data Summary

The following table summarizes the yields of trapped products from the reaction of the p-dehydrobenzene diradical generated from cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene with various nucleophilic trapping agents.[1] The reactions were conducted at 75°C for 24 hours.

Trapping Agent (Nucleophile)ProductYield (%)
Diethyl malonateDiethyl 2-(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)malonate46
Acetylacetone3-(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)pentane-2,4-dione35
Malononitrile2-(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)malononitrile29
Ethyl cyanoacetateEthyl 2-cyano-2-(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)acetate22

III. Experimental Protocols

A. Synthesis of Cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene (Analogue to this compound)

This protocol is adapted from the synthesis of a known convenient enediyne model.[4]

Materials:

  • 1,2-Diethynylcyclohexene

  • 1,4-Diiodobutane

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2-diethynylcyclohexene (1.0 eq) in DMF, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).

  • Add a solution of 1,4-diiodobutane (1.1 eq) in DMF dropwise to the mixture over 4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a solid.

B. General Protocol for Trapping the p-Dehydrobenzene Diradical

This protocol describes a general method for the thermal generation of the p-dehydrobenzene diradical from a cyclic enediyne and its subsequent trapping.

Materials:

  • Cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene (or other cyclic enediyne)

  • Trapping agent (e.g., carbon tetrachloride, diethyl malonate)

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) for nucleophilic trapping, or the trapping agent itself if a solvent)

  • Schlenk tube or other suitable reaction vessel for heating under an inert atmosphere

Procedure:

  • Place the cyclic enediyne (1.0 eq) in a Schlenk tube under an inert atmosphere.

  • Add the anhydrous solvent and the trapping agent (typically in large excess, e.g., 50-fold for nucleophiles).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 75°C for cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene) and maintain for the required reaction time (e.g., 24 hours).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the residue by column chromatography to isolate the trapped aromatic product.

  • Characterize the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

IV. Reaction Mechanism

The trapping of the p-dehydrobenzene diradical proceeds through a well-defined mechanism initiated by the Bergman cyclization.

reaction_mechanism enediyne Cyclic Enediyne ts Transition State enediyne->ts Δ (Heat) Bergman Cyclization diradical p-Dehydrobenzene Diradical ts->diradical product Trapped Aromatic Product diradical->product + Trapping Agent trapper Trapping Agent (e.g., CCl₄)

Caption: Mechanism of p-dehydrobenzene diradical formation and trapping.

Disclaimer: The provided protocols are based on published literature for an analogous compound and should be adapted and optimized for specific substrates and experimental conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Cycloundec-3-ene-1,5-diyne in DNA Cleavage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundec-3-ene-1,5-diyne is a member of the enediyne class of compounds, which are potent DNA cleaving agents. The cytotoxic activity of enediynes stems from their ability to undergo Bergman cyclization, a thermal or photochemically induced rearrangement, to form a highly reactive p-benzyne diradical.[1][2] This diradical species can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks and ultimately inducing cell death.[2] This unique mechanism of action makes enediyne compounds, such as this compound, valuable tools in cancer research and for the development of novel chemotherapeutic agents.

These application notes provide an overview of the utility of this compound in DNA cleavage studies, including its mechanism of action, protocols for assessing its DNA cleaving activity, and illustrative quantitative data.

Mechanism of Action: Bergman Cyclization

The DNA cleaving ability of this compound is predicated on the Bergman cyclization reaction. This process is initiated by a triggering event, which can be thermal or photochemical, that overcomes the activation energy barrier for the cyclization of the enediyne core. The resulting p-benzyne diradical is a highly reactive intermediate that readily abstracts hydrogen atoms from suitable donors, such as the sugar-phosphate backbone of DNA.

Bergman_Cyclization cluster_0 This compound cluster_1 Activation cluster_2 Bergman Cyclization cluster_3 DNA Damage Enediyne This compound Activation Heat or Light (hv) Enediyne->Activation Trigger Transition_State Transition State Activation->Transition_State Diradical p-Benzyne Diradical Transition_State->Diradical Forms H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DNA DNA DNA->H_Abstraction Cleaved_DNA DNA Strand Scission H_Abstraction->Cleaved_DNA Leads to

Quantitative Analysis of DNA Cleavage

The efficiency of DNA cleavage by this compound can be quantified using agarose gel electrophoresis. The different topological forms of plasmid DNA (supercoiled, relaxed circular, and linear) exhibit different migration rates in an agarose gel, allowing for the visualization and quantification of DNA cleavage.

Table 1: Illustrative Dose-Dependent DNA Cleavage by this compound

Concentration of this compound (µM)% Supercoiled DNA (Form I)% Relaxed Circular DNA (Form II)% Linear DNA (Form III)
0 (Control)9550
175205
5404515
10155530
2554550
5002080

Table 2: Illustrative Time-Dependent DNA Cleavage by 10 µM this compound

Incubation Time (minutes)% Supercoiled DNA (Form I)% Relaxed Circular DNA (Form II)% Linear DNA (Form III)
09550
1560355
30305515
60155530
12055045

Experimental Protocols

Protocol 1: Agarose Gel Electrophoresis Assay for DNA Cleavage

This protocol details the methodology to assess the DNA cleavage activity of this compound using supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

  • This compound stock solution (in a suitable solvent like DMSO)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 1 M NaCl)

  • Nuclease-free water

  • 6x DNA Loading Dye (e.g., containing bromophenol blue and glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10x Reaction Buffer

      • 1 µL of supercoiled plasmid DNA (0.5 µg)

      • Varying concentrations of this compound (e.g., to achieve final concentrations of 1, 5, 10, 25, 50 µM). For the control, add the same volume of the solvent used for the stock solution.

  • Incubation:

    • Gently mix the reaction components and incubate at 37°C for a specified time (e.g., 1 hour). For time-course experiments, prepare multiple reactions and stop them at different time points.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated a sufficient distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Capture an image of the gel using a gel documentation system.

    • Quantify the intensity of the supercoiled, relaxed circular, and linear DNA bands using densitometry software (e.g., ImageJ). The percentage of each form can be calculated relative to the total DNA in the lane.

DNA_Cleavage_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Reaction Prepare Reaction Mix (DNA, Buffer, Compound) Incubate Incubate at 37°C Prepare_Reaction->Incubate Add_Dye Add Loading Dye Incubate->Add_Dye Electrophoresis Agarose Gel Electrophoresis Add_Dye->Electrophoresis Visualize Visualize under UV Electrophoresis->Visualize Quantify Quantify Bands Visualize->Quantify

Logical Relationship of DNA Damage Response

The DNA damage induced by this compound can trigger a cellular DNA damage response (DDR) pathway. This is a simplified representation of the potential downstream cellular events.

DNA_Damage_Response Enediyne This compound DNA_Cleavage DNA Double-Strand Breaks Enediyne->DNA_Cleavage causes Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Cleavage->Sensor_Proteins activates Signal_Transduction Signal Transduction Cascade (e.g., p53, CHK2) Sensor_Proteins->Signal_Transduction initiates Cellular_Outcomes Cellular Outcomes Signal_Transduction->Cellular_Outcomes leads to Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Outcomes->Cell_Cycle_Arrest DNA_Repair DNA Repair Cellular_Outcomes->DNA_Repair Apoptosis Apoptosis Cellular_Outcomes->Apoptosis

Conclusion

This compound represents a promising molecule for DNA cleavage studies and potential therapeutic applications. The protocols and data presented here provide a framework for researchers to investigate its activity and further explore the potential of the enediyne class of compounds. The unique DNA-damaging mechanism of these molecules continues to be an active area of research with significant implications for the development of new anticancer drugs.

References

"Cycloundec-3-ene-1,5-diyne" handling and stability considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the handling and stability of "cycloundec-3-ene-1,5-diyne" is limited in the available scientific literature. The following application notes and protocols are therefore based on established principles for handling highly strained and reactive cyclic enediyne compounds and on data from closely related analogs, such as cyclohexeno[1][2]cyclodec-1,5-diyne-3-ene. Extreme caution is advised, and all manipulations should be conducted by trained personnel in a controlled laboratory environment.

Introduction

This compound belongs to the class of enediyne compounds, which are characterized by a conjugated system of a double bond and two triple bonds within a cyclic framework. The inherent ring strain in such molecules makes them highly reactive and thermally sensitive. The principal mode of reactivity for many cyclic enediynes is the Bergman cyclization, a thermal or photochemically induced rearrangement to form a highly reactive p-benzyne diradical.[3][4] This diradical species is capable of abstracting hydrogen atoms from nearby molecules, a property that is harnessed in the biological activity of naturally occurring enediyne antitumor antibiotics which cause DNA cleavage.[1][2]

Due to this high reactivity, handling and stability are critical considerations for the use of this compound in research and drug development.

Stability Considerations

The stability of cyclic enediynes is inversely related to the strain of the ring system. Smaller ring systems bring the two alkyne moieties into closer proximity, lowering the activation barrier for the Bergman cyclization.[5]

Thermal Stability: Cyclic enediynes can be highly sensitive to heat. While some larger ring or sterically hindered enediynes can be stable at room temperature as solids, solutions may be less stable.[6][7] For example, cyclohexeno[1][2]cyclodec-1,5-diyne-3-ene is a solid that is stable at room temperature but undergoes cycloaromatization in solution upon heating.[6][7][8] It is crucial to determine the decomposition temperature for this compound empirically and to handle it at low temperatures whenever possible.

Solution Stability: The stability of this compound in solution is expected to be significantly lower than in the solid state. The rate of Bergman cyclization can be influenced by the solvent. It is recommended to prepare solutions fresh and use them immediately. If storage is necessary, solutions should be kept at low temperatures (e.g., -20 °C or -78 °C) and protected from light.[7]

Incompatibility: Due to its highly reactive nature, this compound should be considered incompatible with:

  • Oxygen: The diradical intermediate can react with oxygen.

  • Hydrogen Donors: Solvents and reagents that can readily donate hydrogen atoms will react with the p-benzyne diradical.

  • Strong Acids and Bases: These may catalyze decomposition pathways.

  • Reducing and Oxidizing Agents.

A summary of stability data for analogous cyclic enediynes is presented in Table 1.

CompoundRing SizeStabilityConditionsReference
Cyclodec-1,5-diyne-3-ene10t1/2 = 18 hr25°C[5]
Cycloundec-1,5-diyne-3-ene11Stable25°C[5]
Cyclohexeno[1][2]cyclodec-1,5-diyne-3-ene10Solid is stable at room temperature for over a year. Solution undergoes cyclization upon heating.Solid (RT), Solution (75°C)[6][7]
9-membered cyclic enediyne9Could not be prepared, products from Bergman reaction identified.Synthesis conditions[5]

Table 1: Stability of Analogous Cyclic Enediyne Compounds

Handling Protocols

Given the anticipated reactivity and air-sensitivity of this compound, all handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques and personal protective equipment (PPE).[9][10]

3.1. General Precautions:

  • Inert Atmosphere: All manipulations should be carried out in a glovebox or using Schlenk techniques.[9][10]

  • Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas before use.[11][12]

  • Solvents and Reagents: Anhydrous solvents and reagents should be used. Solvents should be de-gassed prior to use.[12]

  • Temperature Control: Reactions and handling should be performed at the lowest practical temperature to minimize thermal decomposition.

  • Light Protection: Protect the compound from light, especially UV, as this can induce Bergman cyclization.[3] Use amber vials or wrap containers in aluminum foil.

  • PPE: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

3.2. Storage:

  • Solid: Store in a sealed container under an inert atmosphere at low temperatures (≤ -20°C).

  • Solution: As a general rule, solutions should be prepared immediately before use. If short-term storage is unavoidable, store under an inert atmosphere at low temperatures (e.g., -78°C) and in the dark.

3.3. Weighing and Transfer:

  • Solid: Weighing should be performed in a glovebox.

  • Solution: Use gastight syringes for transferring solutions. Needles should be purged with inert gas before and after transfer.[11]

Experimental Protocols

4.1. Protocol for Handling in a Glovebox:

  • Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

  • Bring all necessary dried glassware, spatulas, syringes, and anhydrous solvents into the glovebox.

  • Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of the solid compound into a pre-tared, dry reaction vessel.

  • Add the desired anhydrous, de-gassed solvent to the reaction vessel with stirring.

  • Seal the reaction vessel before removing it from the glovebox.

4.2. Protocol for Handling using Schlenk Technique:

  • Assemble the dried Schlenk flask and other glassware.

  • Purge the system with an inert gas by performing at least three vacuum/inert gas backfill cycles.[12]

  • Introduce the solid this compound into the Schlenk flask under a positive flow of inert gas.

  • Seal the flask and re-establish the inert atmosphere.

  • Add anhydrous, de-gassed solvent via a cannula or a gastight syringe through a septum.[9]

  • Maintain a positive pressure of inert gas throughout the experiment, vented through a bubbler.[11]

Signaling Pathway and Experimental Workflow

The primary "signaling pathway" of interest for enediynes in a biological context is their activation to cause DNA damage. This is a chemical process rather than a classical biological signaling cascade.

Bergman_Cyclization cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_dna_damage Biological Consequence Enediyne Enediyne Diradical p-Benzyne Diradical (Highly Reactive) Enediyne->Diradical Cycloaromatization Trigger Thermal or Photochemical Trigger Trigger->Enediyne Initiates DNA DNA Diradical->DNA Targets H_Abstraction Hydrogen Abstraction from DNA Backbone DNA->H_Abstraction Leads to DNA_Cleavage Single or Double Strand Breaks H_Abstraction->DNA_Cleavage Results in

Figure 1: The Bergman cyclization pathway of an enediyne leading to DNA damage.

A typical experimental workflow for studying the reactivity of this compound would involve its synthesis, purification, and subsequent reaction with a trapping agent to detect the formation of the diradical intermediate.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography at low temp.) Synthesis->Purification Characterization Characterization (NMR, MS under inert conditions) Purification->Characterization Reaction_Setup Reaction with Trapping Agent (e.g., 1,4-cyclohexadiene) in degassed solvent Characterization->Reaction_Setup Heating Controlled Heating or Photolysis Reaction_Setup->Heating Analysis Analysis of Products (GC-MS, NMR) Heating->Analysis End End Analysis->End

Figure 2: A generalized experimental workflow for studying the reactivity of a cyclic enediyne.

Hazard and Toxicity

Enediyne compounds are known for their high cytotoxicity.[13] The diradical produced upon Bergman cyclization is a potent DNA-damaging agent.[13] Therefore, this compound should be handled as a potentially highly toxic and hazardous substance. Avoid inhalation, ingestion, and skin contact. All waste containing this compound should be quenched carefully (e.g., with a hydrogen donor solvent like isopropanol, if compatible) and disposed of according to institutional guidelines for hazardous waste.

References

Application Notes and Protocols for the Derivatization of Cycloundec-3-ene-1,5-diyne and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cycloundec-3-ene-1,5-diyne core represents a fascinating and highly reactive scaffold. As a member of the enediyne class of compounds, its biological activity is primarily derived from its ability to undergo a Bergman cycloaromatization, generating a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potent cytotoxicity.[1] However, the inherent instability and indiscriminate reactivity of many natural enediynes have limited their therapeutic potential.[2]

These application notes provide an overview of strategies and protocols for the derivatization of the this compound scaffold and its closely related analogs (such as the well-studied cyclodeca-3-ene-1,5-diyne system). The goal of such derivatization is to enhance stability for improved handling and delivery, and to modulate reactivity for targeted activation and increased therapeutic index.

Strategies for Enhancing Stability and Modulating Reactivity

The stability and reactivity of the enediyne core are intrinsically linked to the kinetics of the Bergman cyclization. Key factors influencing this transformation include:

  • Ring Strain: Incorporation of the enediyne moiety into a 10- or 11-membered ring significantly lowers the activation temperature for cycloaromatization compared to acyclic analogs.[1]

  • Distance Between Alkynes: The proximity of the two alkyne termini is critical. Distances below 3.20 Å can lead to spontaneous cyclization.[3]

  • Electronic Effects: The introduction of electron-withdrawing or -donating groups can influence the electron density of the enediyne system and alter the activation barrier of the Bergman cyclization.[4]

Derivatization strategies often focus on modifying these factors to achieve the desired balance of stability and reactivity.

Data Presentation: Comparative Analysis of Enediyne Analogs

While specific quantitative data for a series of this compound derivatives is not extensively available in the literature, the following table summarizes data from closely related analogs to illustrate the impact of structural modifications on stability and reactivity.

Compound/AnalogKey Structural FeatureHalf-life (t½) of CycloaromatizationCytotoxicity (IC₅₀)Reference(s)
Cyclodeca-3-ene-1,5-diyne10-membered ringNot specifiedNot specified[1]
Cyclohexeno[1][5]cyclodec-1,5-diyne-3-eneFused cyclohexene ringSlower than parent cyclodeca-enediyneNot specified[6]
3-Hydroxy-4-(arylmethylidene)cyclodeca-1,5-diyne ProdrugsHydroxymethyl group on exocyclic double bondNot specifiedMicromolar range against P388 cancer cell line[7]
Aza-enediyne Analogs (1,2-dialkynylimidazoles)Nitrogen in the enediyne coreVaries with substituentsNo correlation with cyclization rate was observed.[4]

Experimental Protocols

The following are generalized protocols for key synthetic reactions used in the derivatization of enediyne cores. Researchers should adapt these methods based on the specific substrate and desired product.

Protocol 1: Synthesis of Enediyne Precursors via Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, a common method for constructing the enediyne backbone.[4][8][9]

Materials:

  • Vinyl or aryl dihalide (e.g., 1,2-dibromocyclohexene)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl or aryl dihalide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine base (2.0-3.0 eq) to the reaction mixture.

  • Slowly add the terminal alkyne (2.2 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Macrocyclization via Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol outlines a general procedure for the chromium(II)-mediated intramolecular coupling of a vinyl halide and an aldehyde to form a macrocyclic alcohol, a key step in the synthesis of some cyclic enediyne scaffolds.[7][10][11]

Materials:

  • Acyclic precursor containing a vinyl iodide and a terminal aldehyde

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried, three-necked flask under an inert atmosphere, add CrCl₂ (4.0-6.0 eq) and a catalytic amount of NiCl₂ (0.01-0.05 eq).

  • Add the anhydrous solvent and stir the suspension vigorously.

  • Prepare a solution of the acyclic precursor (1.0 eq) in the anhydrous solvent.

  • Add the solution of the precursor to the chromium/nickel suspension dropwise over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by pouring it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the macrocyclic product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Evaluation of Stability and Reactivity A Precursor Synthesis (e.g., Sonogashira Coupling) B Macrocyclization (e.g., NHK Reaction) A->B C Derivatization of Core B->C D Purification and Structural Characterization (NMR, MS, X-ray) C->D E Stability Assessment (Half-life determination, Thermal stability) D->E F In Vitro DNA Cleavage Assay D->F G Cytotoxicity Assays (IC50 determination) D->G E->F F->G H Mechanism of Action Studies G->H H->C Structure-Activity Relationship (SAR) Feedback for new derivatives

Caption: General workflow for enediyne derivative development.

Signaling Pathways of Enediyne-Induced DNA Damage

Enediynes can induce various forms of DNA damage, including double-strand breaks (DSBs) and interstrand cross-links (ICLs). The cellular response to this damage is mediated by distinct signaling pathways, primarily the ATM-Chk2 and ATR-Chk1 pathways.[3][5][12]

ATM-Chk2 Pathway (Primarily in response to DSBs)

ATM_Pathway enediyne Enediyne Derivative bergman Bergman Cycloaromatization enediyne->bergman diradical p-Benzyne Diradical bergman->diradical dna_dsb DNA Double-Strand Break (DSB) diradical->dna_dsb mrn MRN Complex (Mre11/Rad50/Nbs1) dna_dsb->mrn atm ATM (activated) mrn->atm chk2 Chk2 (activated) atm->chk2 p53 p53 (activated) atm->p53 chk2->p53 cdc25a Cdc25A (inhibited) chk2->cdc25a cell_cycle_arrest G1/S Checkpoint Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cdc25a->cell_cycle_arrest ATR_Pathway enediyne_icl Enediyne Derivative dna_icl DNA Interstrand Cross-link (ICL) enediyne_icl->dna_icl replication_fork Stalled Replication Fork dna_icl->replication_fork rpa RPA-coated ssDNA replication_fork->rpa atr ATR-ATRIP (activated) rpa->atr chk1 Chk1 (activated) atr->chk1 cdc25c Cdc25C (inhibited) chk1->cdc25c dna_repair DNA Repair chk1->dna_repair cell_cycle_arrest_g2m G2/M Checkpoint Arrest cdc25c->cell_cycle_arrest_g2m

References

Purification of Cycloundec-3-ene-1,5-diyne: Application Notes and Protocols for Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of the synthetically important enediyne, Cycloundec-3-ene-1,5-diyne. The protocols focus on two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Column Chromatography. These methodologies are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound and its analogs are of significant interest due to their potential as cytotoxic agents. The purification of these highly reactive and often unstable compounds is a critical step in their synthesis and subsequent biological evaluation. The following protocols offer robust methods for obtaining this compound in high purity.

Section 1: Purification by Column Chromatography

Column chromatography is a widely used, cost-effective method for the purification of synthetic compounds. For this compound, a non-polar stationary phase and a gradient of non-polar to moderately polar solvents are effective.

Application Note:

Flash column chromatography using silica gel is a suitable method for the purification of this compound from non-polar impurities and reaction byproducts. The choice of eluent is critical to achieving good separation. A gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate allows for the selective elution of the target compound. Due to the potential instability of enediynes, it is recommended to perform the chromatography at room temperature and to handle the purified fractions promptly.

Experimental Protocol: Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 0% to 10% ethyl acetate in hexanes.[1]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10% EtOAc in hexanes).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Column Chromatography
ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Ethyl Acetate in Hexanes[1]
Elution Mode Gradient
Detection TLC with UV visualization
Expected Purity >95% (dependent on crude sample purity)
Recovery Typically 70-90%

Section 2: Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and purity compared to column chromatography, making it suitable for obtaining highly pure samples of this compound for biological assays or characterization. A reversed-phase C18 column is a common choice for the purification of non-polar to moderately polar organic molecules.

Application Note:

Reversed-phase HPLC is an effective technique for the final purification of this compound. A C18 stationary phase provides good retention for this relatively non-polar molecule. A mobile phase consisting of a mixture of acetonitrile and water allows for fine-tuning of the separation. A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, will elute the compound as a sharp peak. UV detection is suitable for monitoring the elution of the enediyne chromophore.

Experimental Protocol: Preparative HPLC

Objective: To obtain high-purity this compound using preparative reversed-phase HPLC.

Materials:

  • Partially purified this compound (e.g., from column chromatography)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Collection vials

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method on a smaller C18 column to determine the optimal mobile phase conditions and retention time of the target compound.

    • A typical starting gradient could be 50% to 100% acetonitrile in water over 20 minutes.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm syringe filter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the gradient method developed on the analytical scale, adjusting the flow rate for the larger column diameter.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Remove the solvent from the pure fraction, typically by lyophilization or rotary evaporation, to obtain the final product.

Data Presentation: Preparative HPLC
ParameterValue/Description
Stationary Phase Reversed-Phase C18 (e.g., 10 µm particle size)
Mobile Phase Gradient of Acetonitrile in Water
Elution Mode Gradient
Flow Rate Dependent on column dimension (e.g., 10-20 mL/min)
Detection UV at 254 nm
Expected Purity >99%
Recovery Typically >80%

Section 3: Workflow Diagrams

G Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_post Post-Purification prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Gradient Elution (0-10% EtOAc in Hexanes) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Solvent Removal combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for Column Chromatography Purification.

G Preparative HPLC Workflow cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Purification method_dev Analytical Method Development prep_sample Prepare & Filter Sample method_dev->prep_sample equilibrate Equilibrate Column prep_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient inject->run_gradient collect Collect Peak Fraction run_gradient->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check remove_solvent Solvent Removal purity_check->remove_solvent final_product High-Purity Product remove_solvent->final_product

Caption: Workflow for Preparative HPLC Purification.

References

Application Notes and Protocols: Cycloundec-3-ene-1,5-diyne and its Analogs as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cycloundec-3-ene-1,5-diyne and its related cyclic enediyne analogs. The focus is on their application as building blocks in organic synthesis, primarily through the lens of the Bergman cyclization, a powerful tool for the formation of aromatic systems and reactive diradical species.

Introduction

Cyclic enediynes are a class of fascinating molecules characterized by a ring system containing a double bond and two triple bonds. Their significance in organic synthesis and medicinal chemistry stems from their ability to undergo the Bergman cyclization, a thermal or photochemically induced reaction that generates a highly reactive p-benzyne diradical.[1][2][3] This reactivity is the basis for the potent antitumor activity of naturally occurring enediyne antibiotics.[4] The reactivity of these cyclic systems is highly dependent on the ring size, with 10-membered rings exhibiting significantly higher reactivity than 11-membered rings due to greater ring strain.[2][4] While this compound (an 11-membered ring) is relatively stable, its analogs and precursors serve as valuable building blocks for accessing more reactive species and complex molecular architectures.

Core Application: The Bergman Cyclization

The Bergman cyclization is the cornerstone of enediyne chemistry. It is a rearrangement reaction where a (Z)-enediyne undergoes cycloaromatization to form a p-benzyne diradical.[1][3] This diradical can then abstract hydrogen atoms from a suitable donor or be trapped by various reagents, leading to the formation of substituted aromatic compounds.

The general mechanism is as follows:

Bergman Cyclization enediyne Cyclic Enediyne ts Transition State enediyne->ts Heat or Light (Δ or hν) diradical p-Benzyne Diradical ts->diradical product Aromatic Product diradical->product + Trapping Agent trapping H-atom donor or Trapping Agent

Caption: The Bergman Cyclization Pathway.

Synthesis of a Model Enediyne: Cyclohexeno[2][4]cyclodec-1,5-diyne-3-ene

Due to the inherent instability of many enediynes, stable and easily accessible model compounds are crucial for studying their reactivity. Cyclohexeno[2][4]cyclodec-1,5-diyne-3-ene is a solid that is stable at room temperature and serves as a convenient precursor to a reactive p-dehydrobenzene diradical.[5]

Synthetic Protocol:

The synthesis involves the cyclization of 1,2-diethynylcyclohex-1-ene with 1,4-diiodobutane.[6]

Reaction Scheme:

Synthesis_of_Model_Enediyne reactant1 1,2-diethynylcyclohex-1-ene reagents n-Butyllithium THF reactant2 1,4-diiodobutane product Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene reagents->product Cyclization

Caption: Synthesis of a stable 10-membered enediyne.

Experimental Procedure (Adapted from literature): [6]

  • To a solution of 1,2-diethynylcyclohexene (e.g., 0.5 g, 3.8 mmol) in anhydrous THF, add n-butyllithium (2.5 M in hexanes, e.g., 3.2 mL, 8.1 mmol) at -78 °C under an inert atmosphere.

  • Stir the resulting mixture at this temperature for 30 minutes.

  • Add a solution of 1,4-diiodobutane (e.g., 1.2 g, 3.8 mmol) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Trapping Reactions

The p-benzyne diradical generated from the Bergman cyclization of cyclohexeno[2][4]cyclodec-1,5-diyne-3-ene can be trapped by various nucleophiles to yield substituted octahydroanthracene derivatives.

General Protocol for Trapping Reactions:[6]
  • In a round-bottom flask, dissolve the enediyne (e.g., 20 mg, ~0.11 mmol) in dimethyl sulfoxide (DMSO).

  • Add the desired nucleophilic trapping agent (e.g., NaI, NaSCN, NaBr) and a proton source like pivalic acid.

  • Heat the reaction mixture (e.g., at 75°C) for a specified time (e.g., 20 hours).

  • After cooling, add the reaction mixture to a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data for Trapping Reactions:

The following table summarizes the isolated yields for the trapping of the p-benzyne diradical generated from cyclohexeno[2][4]cyclodec-1,5-diyne-3-ene with different nucleophiles.

Nucleophile (X⁻)ProductIsolated Yield (%)
I⁻9-Iodo-1,2,3,4,5,6,7,8-octahydroanthracene75
SCN⁻9-Thiocyanato-1,2,3,4,5,6,7,8-octahydroanthracene40
Br⁻9-Bromo-1,2,3,4,5,6,7,8-octahydroanthracene55
CN⁻9-Cyano-1,2,3,4,5,6,7,8-octahydroanthracene45
NO₂⁻9-Nitro-1,2,3,4,5,6,7,8-octahydroanthracene42

Data adapted from the supplementary information of Org. Lett. 2021, 23, 17, 6911-6915.[6]

Synthesis of an 11-Membered Ring Enediyne Precursor

While 11-membered ring enediynes are more stable, they can be strategically designed to undergo reactions that trigger the Bergman cyclization. An example is the synthesis of 2-diazo-6,7-benzocycloundeca-4,8-diyn-1,3-dione, which can be photochemically converted to a more reactive 10-membered ring system.[4]

Synthetic Workflow:

Synthesis_of_11-membered_Enediyne start 1,3-Diol oxidation Dess-Martin Oxidation start->oxidation diketone β-Diketone oxidation->diketone diazo_transfer Diazo Transfer Reaction (Tosyl Azide) diketone->diazo_transfer product 2-diazo-6,7-benzocycloundeca- 4,8-diyn-1,3-dione diazo_transfer->product

Caption: Workflow for an 11-membered enediyne precursor.

This synthetic strategy highlights the use of this compound derivatives as stable precursors that can be activated under specific conditions, offering temporal and spatial control over the generation of the reactive p-benzyne diradical.[4]

Applications in Drug Development

The ability of enediynes to generate DNA-cleaving diradicals has made them a focal point in the development of novel anticancer agents.[4][7] The "prodrug" approach, where a stable enediyne precursor is designed to transform into a reactive enediyne under specific physiological conditions, is a promising strategy.[7] For instance, precursors that undergo rearrangement of an allylic double bond to form the bioactive 10-membered enediyne core have been successfully developed.[7]

Conclusion

This compound and its structural analogs are versatile building blocks in organic synthesis. Their chemistry is dominated by the Bergman cyclization, which provides a pathway to highly reactive intermediates for the construction of complex aromatic systems. The strategic synthesis of stable, larger-ring enediynes that can be converted to more reactive, smaller-ring systems offers significant potential for controlled radical generation and applications in materials science and drug discovery. The provided protocols for the synthesis and reaction of a model 10-membered enediyne serve as a practical guide for researchers exploring the rich chemistry of this compound class.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloundec-3-ene-1,5-diyne. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a late-stage macrocyclization of a linear precursor. A plausible route would be a Sonogashira coupling reaction for the final ring closure. This approach allows for the construction of the enediyne moiety within the macrocycle. The synthesis can be envisioned in two main stages: the synthesis of a linear precursor containing a terminal alkyne and a vinyl or aryl halide, followed by an intramolecular Sonogashira coupling to form the 11-membered ring.

Q2: What are the critical parameters to control for a successful macrocyclization to form this compound?

A2: The success of the macrocyclization is highly dependent on several factors:

  • High Dilution: Performing the reaction at very low concentrations of the linear precursor is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically employed for Sonogashira couplings. The choice of ligands on the palladium catalyst can influence the reaction efficiency.

  • Base: A mild, non-nucleophilic amine base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the hydrogen halide formed during the reaction.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can lead to catalyst decomposition and side reactions.

Q3: What are the main challenges in synthesizing medium-sized enediyne rings like this compound?

A3: Synthesizing medium-sized rings (8-11 membered) presents unique challenges due to:

  • Unfavorable Entropy: The likelihood of the two ends of a linear precursor meeting to cyclize is lower than for smaller rings.

  • Transannular Strain: Unfavorable interactions between atoms across the ring can destabilize the transition state of the cyclization and the final product.

  • Rigidity of the Enediyne Moiety: The linear geometry of the alkyne groups introduces significant rigidity into the macrocycle, which can make ring closure difficult.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Yield of Cyclized Product Intermolecular polymerization is favored over intramolecular cyclization. - Increase dilution: Use a syringe pump for slow addition of the substrate to the reaction mixture to maintain pseudo-high dilution conditions. - Optimize temperature: Lowering the reaction temperature may favor the desired intramolecular pathway.
Catalyst deactivation. - Ensure inert atmosphere: Use rigorously degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. - Use fresh catalyst: Ensure the palladium and copper catalysts are of high quality and freshly sourced or properly stored.
Inefficient coupling of the specific substrate. - Vary the catalyst system: Experiment with different palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., P(t-Bu)₃, XPhos). - Change the leaving group: If using a vinyl halide, consider switching from bromide to iodide, as the C-I bond is generally more reactive in oxidative addition.
Formation of Significant Amounts of Dimer or Oligomers Concentration of the linear precursor is too high. - Employ high-dilution techniques: As mentioned above, slow addition via syringe pump is a standard and effective method.
The linear precursor has a conformation that disfavors cyclization. - Modify the precursor structure: Introduce conformational constraints, such as a gem-dimethyl group or a ring structure within the linear chain, which can pre-organize the molecule for cyclization.
Decomposition of Starting Material or Product The enediyne moiety is unstable under the reaction conditions. - Use milder conditions: Employ a weaker base or run the reaction at a lower temperature. - Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Side reactions involving the enediyne. - Protect sensitive functional groups: If other reactive groups are present in the molecule, they may need to be protected prior to the cyclization step.
Difficulty in Purifying the Product The product has similar polarity to byproducts (e.g., oligomers). - Optimize chromatography: Use a high-performance column material and carefully select the eluent system. Gradient elution may be necessary. - Consider alternative purification methods: Recrystallization, if the product is a solid, or preparative HPLC could be effective.

Experimental Protocols

Proposed Synthesis of a Linear Precursor and Subsequent Cyclization

A plausible linear precursor for this compound would be (Z)-1-iodoundec-3-ene-1,10-diyne. The synthesis could proceed as follows:

  • Synthesis of (Z)-1-iodoundec-3-ene-1,10-diyne (Linear Precursor): This precursor could be synthesized from commercially available starting materials through a series of steps involving protection of one terminal alkyne, functional group transformations to introduce the vinyl iodide, and deprotection.

  • Intramolecular Sonogashira Cyclization:

    • To a solution of Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) in a large volume of a suitable solvent (e.g., THF/triethylamine, 1:1 v/v) at room temperature under an argon atmosphere, a solution of the linear precursor (1.0 eq) in the same solvent system is added dropwise over a period of 10-12 hours using a syringe pump.

    • The reaction mixture is stirred for an additional 12 hours after the addition is complete.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data from a Related Synthesis

In a study on the synthesis of a kedarcidin chromophore fragment, a crucial macrocyclization was achieved via an intramolecular Sonogashira coupling of an iodide precursor. This reaction delivered the cyclic product in a high yield of 88-90%.[1] This demonstrates the potential for high efficiency in such cyclizations when conditions are optimized.

Reactant Catalyst System Base Solvent Yield Reference
Iodide precursor for a 12-membered enediynePd₂(dba)₃·CHCl₃, CuIHünig's baseNot specified88-90%[1]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Macrocyclization Start Commercially Available Starting Materials Step1 Functional Group Interconversions Start->Step1 Step2 Introduction of Vinyl Iodide Step1->Step2 Precursor Linear Precursor: (Z)-1-iodoundec-3-ene-1,10-diyne Step2->Precursor Cyclization Intramolecular Sonogashira Coupling Precursor->Cyclization Workup Reaction Workup Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Polymer Check for Polymer/Oligomer Formation (e.g., by NMR, MS) Start->Check_Polymer Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Purity Check Starting Material Purity Start->Check_Purity Increase_Dilution Increase Dilution (Syringe Pump Addition) Check_Polymer->Increase_Dilution Yes Optimize_Temp Optimize Temperature Check_Polymer->Optimize_Temp Yes Change_Catalyst Change Catalyst/Ligand Check_Catalyst->Change_Catalyst Inactive Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Catalyst->Inert_Atmosphere Inactive Repurify_SM Repurify Starting Material Check_Purity->Repurify_SM Impure

Caption: Troubleshooting logic for low yield in the synthesis.

Signaling_Pathway A Linear Precursor D Oxidative Addition Complex A->D B Pd(0) Catalyst B->D C Cu(I) Acetylide E Transmetalation C->E D->E F Reductive Elimination Complex E->F G This compound F->G H Pd(0) Regeneration F->H H->B

References

Technical Support Center: Bergman Cyclization of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Bergman cyclization of Cycloundec-3-ene-1,5-diyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Bergman cyclization and why is it important for this compound?

The Bergman cyclization is a pericyclic reaction that converts an enediyne, such as this compound, into a highly reactive p-benzyne diradical.[1][2] This reaction is of significant interest in drug development because the resulting diradical can abstract hydrogen atoms from the DNA backbone, leading to DNA cleavage and, ultimately, cell death.[3][4] For cyclic enediynes like this compound, the inherent ring strain allows this reaction to proceed at or near physiological temperatures, making them promising candidates for targeted cancer therapies.[1]

Q2: What is the primary product of the Bergman cyclization of this compound in a typical laboratory setting?

In the presence of a suitable hydrogen donor, such as 1,4-cyclohexadiene, the primary product is a bicyclic aromatic compound. The p-benzyne diradical formed upon cyclization will abstract hydrogen atoms from the donor to yield a stable aromatic ring system.

Q3: What are the most common side reactions observed during the Bergman cyclization of this compound?

The most prevalent side reaction is polymerization .[5][6] The highly reactive p-benzyne diradical can initiate radical polymerization, especially at higher concentrations of the starting enediyne.[7] This results in the formation of oligomeric or polymeric materials instead of the desired monomeric aromatic product. Another potential, though less common, side reaction is intermolecular trapping of the diradical by other species present in the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Bergman cyclization of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired aromatic product and formation of an insoluble precipitate. High concentration of the starting enediyne leading to polymerization.Perform the reaction at high dilution (<0.1 M) to minimize intermolecular reactions of the diradical intermediate.[7]
Absence of an efficient hydrogen donor.Ensure an adequate excess of a good hydrogen atom donor, such as 1,4-cyclohexadiene, is present in the reaction mixture.
Reaction does not proceed to completion. Insufficient thermal energy to overcome the activation barrier.While this compound is expected to cyclize at a lower temperature than its acyclic counterparts due to ring strain, gentle heating may be required. Monitor the reaction by TLC or NMR to determine the optimal temperature. Eleven-membered ring enediynes are generally stable at ambient temperatures.[3]
Presence of radical inhibitors.Ensure all solvents and reagents are freshly distilled and degassed to remove any potential radical scavengers.
Formation of multiple unidentified byproducts. The p-benzyne diradical is reacting with other components in the mixture.Consider using a radical trap, such as phenyl tert-butyl nitrone (PBN), in a small-scale experiment to confirm the formation of the diradical and identify potential trapping pathways.[8]
Decomposition of the starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

General Protocol for Bergman Cyclization with Polymerization Inhibition:

  • Preparation of Reactant Solution: In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve this compound in a freshly distilled, degassed solvent (e.g., benzene, toluene, or THF) to a final concentration of 0.05 M.

  • Addition of Hydrogen Donor: Add a 10-fold molar excess of 1,4-cyclohexadiene to the solution.

  • Reaction Conditions: Stir the reaction mixture at a predetermined temperature (starting from room temperature and gradually increasing if necessary). Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing aliquots for NMR analysis.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired aromatic product from any oligomeric side products.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Bergman_Cyclization_Pathway A This compound B p-Benzyne Diradical (Intermediate) A->B Bergman Cyclization C Desired Aromatic Product B->C H-atom Abstraction (from 1,4-cyclohexadiene) D Polymerization B->D Radical Initiation

Caption: Main reaction pathway of Bergman cyclization and the competing polymerization side reaction.

Troubleshooting_Workflow start Experiment Start: Bergman Cyclization check_yield Low Yield of Desired Product? start->check_yield precipitate Insoluble Precipitate Observed? check_yield->precipitate Yes success Successful Cyclization check_yield->success No high_conc High Concentration (>0.1 M)? precipitate->high_conc Yes dilute Action: Decrease Concentration high_conc->dilute Yes no_donor Insufficient H-donor? high_conc->no_donor No dilute->start Retry add_donor Action: Increase H-donor Excess no_donor->add_donor Yes no_donor->success No add_donor->start Retry

Caption: A troubleshooting workflow for low product yield in Bergman cyclization.

References

"Cycloundec-3-ene-1,5-diyne" purification challenges from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cycloundec-3-ene-1,5-diyne Purification

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this highly reactive enediyne from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the inherent instability of the enediyne core. The strained 11-membered ring and the proximity of the alkyne and alkene functionalities make this compound susceptible to Bergman or Myers-Saito cyclization, especially at elevated temperatures or upon exposure to light.[1][2][3] This can lead to the formation of highly reactive p-benzyne diradicals and subsequent decomposition or reaction with solvents and other molecules in the mixture.[1][3] Additionally, its non-polar nature can make separation from structurally similar, non-polar byproducts challenging.

Q2: What are the common impurities found in a crude reaction mixture of this compound?

A2: Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Polymerized materials: Enediynes can polymerize, especially at higher concentrations.

  • Cycloaromatized byproducts: Products resulting from Bergman or Myers-Saito cyclization.[1][3]

  • Solvent adducts: The reactive diradical intermediate can be trapped by solvents.

  • Oxidized impurities: The compound may be sensitive to air, leading to oxidation products.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, typically -20°C to -80°C.[4] It should be protected from light by using amber vials or by wrapping the container in aluminum foil. Solutions of the compound are generally less stable than the neat solid and should be used fresh whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low recovery of the target compound after chromatography.
Possible Cause Troubleshooting Step Expected Outcome
Decomposition on silica gel Use deactivated silica gel (e.g., treated with a non-polar solvent or a small percentage of a polar modifier like triethylamine in the eluent). Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic).Reduced on-column degradation and improved recovery of the target compound.
Irreversible adsorption The compound may be strongly adsorbing to the stationary phase. Try a different stationary phase (e.g., reverse-phase C18) or a more competitive solvent system.Elution of the compound and improved recovery.
Co-elution with impurities Optimize the solvent gradient or switch to a different chromatographic technique with higher resolution, such as High-Performance Liquid Chromatography (HPLC).Separation of the target compound from impurities, leading to a purer final product.
Volatility of the compound If the compound is volatile, it may be lost during solvent removal under high vacuum. Use a lower vacuum and a colder trap, or consider alternative methods for solvent removal like gentle nitrogen stream evaporation.Minimized loss of product during the concentration step.
Problem 2: The purified compound shows signs of degradation upon storage.
Possible Cause Troubleshooting Step Expected Outcome
Presence of oxygen Ensure the compound is stored under a strictly inert atmosphere (argon or nitrogen). Degas solvents used to prepare solutions of the compound.Prevention of oxidative degradation and longer shelf-life of the purified compound.
Exposure to light Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light-induced decomposition.Reduced photodegradation and preservation of the compound's integrity.
Residual acidic or basic impurities Ensure all purification steps are performed under neutral conditions. If acidic or basic reagents are used in the synthesis, perform an aqueous workup to remove them before chromatography.A stable final product free from trace impurities that could catalyze decomposition.
Inappropriate storage temperature Store the compound at the lowest practical temperature, ideally -80°C, to slow down any potential decomposition pathways.Enhanced long-term stability of the purified this compound.

Experimental Protocols

Illustrative Purification Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

  • Work-up:

    • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (<30°C).

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh), deactivated by slurrying with the initial eluent containing 1% triethylamine.

    • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

    • Procedure:

      • Load the crude product onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by TLC.

      • Combine the fractions containing the pure product.

      • Remove the solvent under reduced pressure at a low temperature.

Quantitative Data Summary (Illustrative)

The following table provides hypothetical data for different purification methods. Actual results may vary.

Purification Method Stationary Phase Mobile Phase Yield (%) Purity (%)
Flash ChromatographySilica GelHexane/Ethyl Acetate4590
Flash ChromatographyNeutral AluminaHexane/Dichloromethane5595
Preparative HPLCC18 Reverse PhaseAcetonitrile/Water30>99

Visualizations

Logical Troubleshooting Workflow for Low Purification Yield

Caption: Troubleshooting workflow for low purification yield.

General Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps CrudeMixture Crude Reaction Mixture Workup Aqueous Work-up CrudeMixture->Workup Concentration Concentration Workup->Concentration Chromatography Column Chromatography (Silica or Alumina) Concentration->Chromatography FractionCollection Fraction Collection & TLC Analysis Chromatography->FractionCollection CombineFractions Combine Pure Fractions FractionCollection->CombineFractions FinalConcentration Final Concentration CombineFractions->FinalConcentration PureProduct Pure this compound FinalConcentration->PureProduct

References

"Cycloundec-3-ene-1,5-diyne" characterization of unexpected byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Cycloundec-3-ene-1,5-diyne. The following sections address common issues related to the characterization of unexpected byproducts during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: During the purification of my this compound synthesis, I observed several unexpected spots on my TLC plate that are difficult to separate. What could these be?

A1: The high reactivity of the enediyne core, particularly in cyclic systems with ring strain, can lead to the formation of several byproducts.[1] The most common side reactions for enediynes involve the Bergman cyclization, which forms a highly reactive p-benzyne diradical intermediate.[2] This intermediate can then lead to a variety of byproducts.

Potential byproducts you may be observing include:

  • Bergman Cyclization Product: The primary byproduct is often the product of the Bergman cyclization, a bicyclic aromatic compound. This reaction is thermally or photochemically induced and can occur even at room temperature in strained cyclic enediynes.[1][2]

  • Solvent Adducts: The highly reactive diradical intermediate can abstract hydrogen atoms from the solvent, leading to the formation of solvent adducts.[3] For example, if you are using a solvent like 1,4-cyclohexadiene, you can expect to see benzene as a byproduct.[1]

  • Polymerization Products: The diradical intermediate can also initiate polymerization, resulting in oligomeric or polymeric materials that may appear as baseline material or a series of spots on your TLC.[3]

  • Isomers: Depending on the reaction conditions, isomerization of the cis-double bond to a trans-double bond may occur, leading to the formation of a diastereomer that can be difficult to separate.

Q2: My NMR and Mass Spectrometry data of the purified product show unexpected peaks. How can I identify the byproducts?

A2: Careful analysis of your spectroscopic data is key to identifying byproducts. Here is a table summarizing expected and potential byproduct signals.

Compound1H NMR (Expected δ, ppm)13C NMR (Expected δ, ppm)Mass Spectrometry (Expected m/z)
This compound 5.5-6.0 (olefinic), 2.0-2.5 (allylic/propargylic)125-135 (olefinic), 80-90 (alkynyl), 20-30 (aliphatic)[M+H]+: 147.08
Bergman Cyclization Product (Bicyclic aromatic) 7.0-7.5 (aromatic), 2.5-3.0 (benzylic)120-140 (aromatic), 30-40 (aliphatic)[M+H]+: 147.08 (isomer)
Solvent Adduct (e.g., with THF) Varies depending on solventVaries depending on solvent[M+solvent+H]+: e.g., 219.14 (for THF)
Polymer (Dimer) Broad signalsBroad signals[2M+H]+: 293.15

Troubleshooting Guides

Issue: Low yield of this compound and significant byproduct formation.

Possible Cause 1: High Reaction Temperature or Prolonged Reaction Time.

Enediyne cyclizations are often thermally activated.[2] Elevated temperatures or extended reaction times can promote the Bergman cyclization and subsequent side reactions.

Troubleshooting Steps:

  • Lower the reaction temperature: Attempt the synthesis at the lowest possible temperature that still allows for the desired reaction to proceed.

  • Monitor the reaction closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation.

  • Use a radical scavenger: In some cases, adding a mild radical scavenger can help to quench the diradical intermediate before it leads to extensive side reactions. However, this must be done carefully to avoid quenching the desired product if it also has radical character.

Possible Cause 2: Presence of Oxygen or Other Radical Initiators.

Oxygen can act as a radical initiator and also react with the diradical intermediate, leading to a complex mixture of oxidized byproducts.[3]

Troubleshooting Steps:

  • Degas all solvents: Thoroughly degas all solvents used in the reaction and purification steps.

  • Work under an inert atmosphere: Conduct the entire synthesis and purification under a nitrogen or argon atmosphere.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Byproduct Identification

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product or crude reaction mixture in a deuterated solvent (e.g., CDCl3, Benzene-d6).

  • 1H NMR: Acquire a standard 1H NMR spectrum. Look for characteristic peaks in the aromatic region (δ 7.0-7.5 ppm) which may indicate the Bergman cyclization product. Broadened signals may suggest polymerization.

  • 13C NMR: Acquire a 13C NMR spectrum. The disappearance of alkynyl carbon signals (δ 80-90 ppm) and the appearance of aromatic carbon signals (δ 120-140 ppm) are strong indicators of the Bergman cyclization.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D NMR experiments can help to establish connectivity and identify individual components in the mixture.

Protocol 2: Mass Spectrometry (MS) for Byproduct Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass data to determine the elemental composition of the parent ions. This is crucial for distinguishing between isomers (e.g., the starting material and the Bergman product) and identifying solvent adducts.

  • Tandem Mass Spectrometry (MS/MS): If multiple components are present, use MS/MS to fragment the parent ions and obtain structural information that can help to differentiate between isomers and identify the structures of the byproducts.

Visualizations

Byproduct_Formation_Pathway Cycloundec This compound Radical p-Benzyne Diradical Cycloundec->Radical Heat/Light Bergman Bergman Cyclization Product Radical->Bergman H-atom abstraction Solvent_Adduct Solvent Adduct Radical->Solvent_Adduct + Solvent Polymer Polymerization Radical->Polymer + Monomer

Caption: Reaction pathway for the formation of byproducts from this compound.

Caption: A logical workflow for troubleshooting unexpected byproduct formation.

References

Technical Support Center: Cycloundec-3-ene-1,5-diyne in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloundec-3-ene-1,5-diyne. The focus is on addressing solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often difficult to dissolve?

This compound is a member of the enediyne class of compounds, which are known for their potent biological activities, including anticancer and antimicrobial properties.[1] These molecules are often characterized by a high degree of hydrophobicity due to their carbon-rich structure, leading to poor aqueous solubility. This inherent low solubility can present significant challenges in biological assays, which are typically conducted in aqueous buffer systems.[2][3]

Q2: What are the common initial signs of solubility problems with this compound in my assay?

You may be experiencing solubility issues if you observe any of the following:

  • Precipitate Formation: Visible particulate matter or cloudiness in your stock solutions or in the final assay medium after adding the compound.

  • Inconsistent Results: High variability in your experimental data between replicates or experiments.[4][5]

  • Lower than Expected Potency: The compound appears less active than anticipated, which could be due to the actual concentration in solution being much lower than the nominal concentration.[3][4]

  • Non-reproducible Structure-Activity Relationships (SAR): Difficulty in establishing a clear correlation between the chemical structure of analogues and their biological activity.[4]

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For highly hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2][5] Other organic solvents such as ethanol, or a mixture of DMSO and water, may also be suitable.[3][6] It is crucial to start with a high-concentration stock in 100% DMSO and then dilute it into your aqueous assay buffer.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.

This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

Troubleshooting Steps:

  • Reduce the Final Compound Concentration: Determine the highest concentration of this compound that remains soluble in your final assay buffer. This can be done by serial dilution and visual inspection for precipitation.

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced artifacts, but a certain amount can help maintain solubility.[5] It is important to test the tolerance of your specific cell line or assay to different concentrations of DMSO.[7]

  • Use a Co-solvent or Solubilizing Agent: The inclusion of co-solvents like polyethylene glycol (PEG) or surfactants can enhance the solubility of hydrophobic compounds.[2][8] The choice of agent will depend on the specifics of your assay.

  • Sonication: Briefly sonicating the solution after dilution can help to dissolve small, persistent precipitates.[4]

Quantitative Data Summary: Solvent Effects on Cell Viability

SolventConcentration in Cell Culture MediumTypical Effect on Cell ViabilityReference
DMSO< 0.1%Generally considered safe for most cell lines[7]
0.1% - 0.5%May induce inhibitory or stimulatory effects depending on the cell type[7]
> 1%Often leads to a reduction in cell viability and other cellular functions[7]
Ethanol< 0.5%Generally tolerated by many cell lines[7]
> 1%Can be cytotoxic[7]
Issue 2: High data variability and poor reproducibility in bioassays.

This can be a direct consequence of inconsistent compound solubility, leading to variations in the effective concentration of the compound being tested.[4]

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid freeze-thaw cycles of aqueous solutions.

  • Vortex Thoroughly: Ensure complete mixing of the compound in the assay medium by vortexing immediately after dilution.

  • Pre-solubility Assessment: Before conducting your main biological assay, perform a kinetic solubility assay to understand the solubility behavior of your compound over time in the specific assay buffer.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for highly insoluble compounds.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Assay Buffer
  • Thaw a fresh aliquot of the high-concentration DMSO stock solution.

  • Perform serial dilutions in 100% DMSO to obtain intermediate stock concentrations if necessary.

  • To prepare the final working concentration, add a small volume of the DMSO stock directly to the pre-warmed aqueous assay buffer. Crucially, the DMSO stock should be added to the buffer, not the other way around.

  • Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform dispersion of the compound.

  • Visually inspect for any signs of precipitation before adding to your assay plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_application Application cluster_troubleshooting Troubleshooting stock Prepare High-Concentration Stock in 100% DMSO intermediate Serial Dilution in DMSO (Optional) stock->intermediate If needed dilute Add DMSO Stock to Aqueous Buffer stock->dilute intermediate->dilute mix Vortex Immediately dilute->mix inspect Visually Inspect for Precipitate mix->inspect add_to_assay Add to Biological Assay inspect->add_to_assay precipitate Precipitate Observed inspect->precipitate adjust Adjust Concentrations or Use Solubilizers precipitate->adjust

Caption: Experimental workflow for preparing and solubilizing this compound.

troubleshooting_logic start Start with Assay Results issue High Variability or Low Potency? start->issue solubility_check Suspect Solubility Issue issue->solubility_check Yes end Re-run Assay issue->end No protocol_review Review Solubilization Protocol solubility_check->protocol_review solubility_assay Perform Kinetic Solubility Assay solubility_check->solubility_assay optimize Optimize Solvent/Co-solvent Concentrations protocol_review->optimize solubility_assay->optimize optimize->end

Caption: Logic diagram for troubleshooting inconsistent assay results.

References

Technical Support Center: Scaling Up the Synthesis of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of cycloundec-3-ene-1,5-diyne. This document provides troubleshooting advice and answers to frequently asked questions related to potential challenges in the synthesis and purification of this macrocyclic enediyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound, especially at a larger scale?

A1: The main challenges in synthesizing this compound, particularly when scaling up, are twofold. First, the construction of the 11-membered ring is entropically disfavored and can be complicated by significant ring strain.[1][2] This often leads to low yields in the crucial macrocyclization step. Second, competing intermolecular reactions, such as oligomerization and polymerization, become more prevalent at higher concentrations, which are desirable for large-scale synthesis.[3] This necessitates the use of high-dilution conditions, which can be impractical for producing large quantities.

Q2: What are the most promising synthetic strategies for the macrocyclization step?

A2: Several intramolecular coupling reactions can be employed for the final ring-closing step. The choice of reaction often depends on the functional groups present in the linear precursor. Some of the most common and effective methods include intramolecular Sonogashira coupling, Nozaki-Hiyama-Kishi (NHK) reaction, and ring-closing metathesis (RCM). For a precursor with terminal alkynes and vinyl halides, an intramolecular Sonogashira coupling is a logical choice.

Q3: How does the stereochemistry of the double bond in the linear precursor affect the cyclization?

A3: The Z- or E-configuration of the double bond in the acyclic precursor can significantly influence the efficiency of the macrocyclization. The geometry of the precursor will dictate how easily the reactive ends can come into proximity for ring closure. It is often necessary to synthesize both isomers to determine which one provides a higher yield of the desired macrocycle.

Q4: Are there any specific safety precautions to consider when working with enediynes?

A4: Yes, enediynes are a class of potent cytotoxic compounds due to their ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical.[4] This diradical can cleave DNA, which is the basis for their antitumor properties. Therefore, all enediyne compounds should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the cyclized product 1. High Ring Strain in the 11-membered Ring: The transition state for the formation of an 11-membered ring is energetically unfavorable.[1][2] 2. Incorrect Precursor Geometry: The stereochemistry of the double bond may not be optimal for cyclization. 3. Inefficient Catalyst System: The chosen catalyst may not be active enough or may be poisoned by impurities.1a. Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst system. Sometimes, a higher temperature can overcome the activation barrier, but this may also promote side reactions. 1b. Slow Addition/High Dilution: Use a syringe pump to add the linear precursor slowly to a large volume of solvent. This will favor the intramolecular reaction over intermolecular polymerization.[3] 2. Isomer Synthesis: If possible, synthesize and attempt to cyclize the other geometric isomer of the precursor. 3. Catalyst Screening: Test a variety of catalysts and ligands. For example, in a Sonogashira coupling, different palladium sources and copper(I) co-catalysts can have a significant impact on the yield.
Formation of significant amounts of oligomers/polymers 1. High Concentration: At higher concentrations, intermolecular reactions are kinetically favored over the intramolecular cyclization.[3] 2. Reactive Functional Groups: The termini of the linear precursor are highly reactive and can readily react with other precursor molecules.1. High-Dilution Conditions: As mentioned above, employ high-dilution techniques. While this can be a limitation for scaling up, it is often necessary for successful macrocyclization. 2. Template-Assisted Synthesis: In some cases, a template can be used to pre-organize the linear precursor into a conformation that favors cyclization.
Difficulty in purifying the final product 1. Similar Polarity of Product and Byproducts: The desired macrocycle may have a similar polarity to oligomeric byproducts, making chromatographic separation challenging. 2. Instability of the Product: Enediynes can be sensitive to light, heat, and air.1a. Alternative Chromatographic Methods: If standard silica gel chromatography is ineffective, consider using other stationary phases like alumina or employing reverse-phase chromatography. 1b. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 2. Careful Handling: Protect the compound from light by using amber vials and work under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Side reactions, such as homocoupling of alkynes (Glaser coupling) 1. Presence of Oxygen: In copper-catalyzed reactions like the Sonogashira coupling, the presence of oxygen can promote the homocoupling of terminal alkynes.[5]1. Degas Solvents and Use Inert Atmosphere: Thoroughly degas all solvents before use and maintain a strict inert atmosphere throughout the reaction.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the intramolecular cyclization of a linear precursor. A hypothetical protocol for the key macrocyclization step is provided below. This protocol is based on general procedures for intramolecular Sonogashira couplings and should be optimized for this specific substrate.

Reaction: Intramolecular Sonogashira Coupling of (Z)-1,11-diiodoundec-3-ene-1,5-diyne

Materials:

  • (Z)-1,11-diiodoundec-3-ene-1,5-diyne (precursor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add Pd₂(dba)₃ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene and triethylamine (ratio of toluene:triethylamine can be varied, e.g., 5:1).

  • In a separate flask, dissolve the (Z)-1,11-diiodoundec-3-ene-1,5-diyne precursor in a mixture of anhydrous, degassed toluene and triethylamine.

  • Heat the catalyst mixture to the desired temperature (e.g., 80 °C).

  • Using a syringe pump, add the solution of the precursor to the catalyst mixture over a prolonged period (e.g., 12-24 hours) to maintain high-dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for the optimization of the macrocyclization reaction, illustrating how different parameters can affect the yield.

EntryPrecursor Conc. (mM)Temperature (°C)Addition Time (h)Catalyst SystemYield (%)
110801Pd₂(dba)₃/CuI/PPh₃<5 (mainly polymer)
218012Pd₂(dba)₃/CuI/PPh₃25
3110012Pd₂(dba)₃/CuI/PPh₃35
40.510024Pd₂(dba)₃/CuI/PPh₃45
50.510024Pd(PPh₃)₄/CuI40

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Macrocyclization cluster_purification Product Purification & Analysis start Starting Materials step1 Synthesis of Linear Precursor ((Z)-1,11-diiodoundec-3-ene-1,5-diyne) start->step1 purify1 Purification of Precursor (Column Chromatography) step1->purify1 step2 Intramolecular Sonogashira Coupling (High Dilution) purify1->step2 workup Reaction Workup (Filtration) step2->workup purify2 Purification of Macrocycle (Column Chromatography/Recrystallization) workup->purify2 analysis Characterization (NMR, MS, etc.) purify2->analysis product This compound analysis->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Cyclized Product check_polymer Check for Polymer/Oligomer Formation (e.g., by TLC, crude NMR) start->check_polymer is_polymer Significant Polymerization check_polymer->is_polymer Yes no_polymer No Significant Polymerization check_polymer->no_polymer No solution_polymer Increase Dilution: - Decrease concentration - Increase addition time is_polymer->solution_polymer check_starting_material Check for Unreacted Starting Material no_polymer->check_starting_material is_sm Starting Material Remains check_starting_material->is_sm Yes no_sm No Starting Material check_starting_material->no_sm No solution_catalyst Optimize Reaction Conditions: - Increase temperature - Screen catalysts/ligands is_sm->solution_catalyst solution_degradation Product Degradation? - Check stability under reaction conditions no_sm->solution_degradation

Caption: A decision tree to guide troubleshooting efforts in the case of low product yield.

References

Technical Support Center: Synthesis of Cycloundec-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Cycloundec-3-ene-1,5-diyne and related cyclic enediynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of cyclic enediynes like this compound?

A1: The synthesis of cyclic enediynes often involves intramolecular cyclization of a linear precursor. The key bond-forming reactions are typically carbon-carbon coupling reactions. The most common and effective catalytic systems for these transformations are based on palladium and copper, particularly for Sonogashira-type couplings of terminal alkynes with vinyl or aryl halides. For the final ring closure, other methods like Nozaki-Hiyama-Kishi reactions can also be employed.

Q2: What factors are critical for achieving a successful cyclization to form the 11-membered ring?

A2: Several factors are crucial for a successful macrocyclization:

  • High Dilution: Performing the reaction at very low concentrations of the linear precursor favors intramolecular cyclization over intermolecular polymerization.

  • Catalyst Choice and Loading: The selection of the palladium catalyst and ligand, as well as the copper(I) co-catalyst, is critical. Catalyst loading needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF or THF are commonly used.

  • Temperature: The reaction temperature needs to be carefully controlled to balance the rate of reaction with the stability of the catalyst and the product.

  • Purity of Starting Materials: Impurities in the linear precursor can poison the catalyst and lead to low yields.

Q3: What are the primary safety concerns when working with enediynes?

A3: Enediynes are potent cytotoxic agents due to their ability to undergo Bergman or Myers-Saito cyclization to generate highly reactive diradicals that can cleave DNA.[1] Therefore, they should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Due to their reactivity, some enediynes can be unstable to heat, light, or air, so they should be stored under an inert atmosphere and protected from light.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.1. Use fresh, high-purity catalysts and ligands. Ensure proper storage of catalysts under an inert atmosphere.
2. Insufficient degassing of the solvent and reaction mixture.2. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.
3. Incorrect reaction temperature.3. Optimize the reaction temperature. For Sonogashira couplings, temperatures between room temperature and 80 °C are common.
4. Catalyst poisoning by impurities in the starting material.4. Purify the linear precursor meticulously before the cyclization step.
Formation of Polymeric Byproducts 1. Reaction concentration is too high.1. Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over a long period using a syringe pump.
2. Catalyst concentration is too high.2. Reduce the catalyst loading.
Decomposition of Starting Material or Product 1. Reaction temperature is too high.1. Lower the reaction temperature and monitor the reaction progress closely.
2. Exposure to air or light.2. Maintain a strict inert atmosphere throughout the reaction and work-up. Protect the reaction from light by wrapping the flask in aluminum foil.
Difficulty in Product Purification 1. Co-elution with byproducts or starting material.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized gradient elution system.
2. Product instability on silica gel.2. Avoid silica gel chromatography if the product is sensitive. Consider alternative purification methods like preparative thin-layer chromatography (TLC) on a different stationary phase or crystallization.

Experimental Protocols

Representative Synthesis of a this compound Precursor via Sonogashira Coupling

This protocol describes a general method for the synthesis of a linear precursor that can then be cyclized to form the this compound core.

Reaction Scheme:

Materials and Reagents:

  • Aryl or Vinyl Bromide (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)

  • Copper(I) iodide [CuI] (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl or vinyl bromide, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent, followed by the base (TEA or DIPEA).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by HPLC.

Quantitative Data Summary for Sonogashira Coupling

Parameter Typical Range Notes
Pd Catalyst Loading 1-10 mol%Higher loadings may be needed for less reactive substrates.
Cu(I) Co-catalyst Loading 2-20 mol%Essential for the catalytic cycle.
Base 2-5 equivalentsAmine bases like TEA or DIPEA are commonly used.
Temperature 25-100 °CSubstrate dependent; higher temperatures may be required for aryl bromides.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until starting material is consumed.

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagents & Setup - Aryl/Vinyl Halide - Terminal Alkyne - Catalysts (Pd/Cu) - Base, Solvent - Inert Atmosphere mixing 2. Reaction Setup - Add solids - Add solvent & base - Add alkyne reagents->mixing reaction 3. Reaction - Heat & Stir - Monitor by TLC/LC-MS mixing->reaction workup 4. Work-up - Quench reaction - Extraction - Drying reaction->workup purification 5. Purification - Column Chromatography or HPLC workup->purification analysis 6. Analysis - NMR, MS, etc. purification->analysis

A streamlined workflow for the synthesis of the enediyne precursor.

Enediyne-Induced DNA Damage Response Pathway

Enediynes exert their cytotoxic effects by inducing DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs). This damage triggers a complex cellular response primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways.[2][3]

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_response Cellular Response Enediyne This compound Bergman Bergman Cyclization Enediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA Cellular DNA Diradical->DNA H abstraction DSB Double-Strand Breaks (DSBs) & Interstrand Cross-links (ICLs) DNA->DSB ATM ATM Kinase DSB->ATM activates ATR ATR Kinase DSB->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates DNARepair DNA Repair ATM->DNARepair CHK1 CHK1 ATR->CHK1 phosphorylates ATR->DNARepair p53 p53 CHK2->p53 activates CHK1->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Enediyne-induced DNA damage and the subsequent ATM/ATR signaling cascade.

References

Technical Support Center: Stereoselective Synthesis of Cycloundec-3-ene-1,5-diyne Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general troubleshooting advice and refined reaction conditions applicable to the stereoselective synthesis of enediyne macrocycles, including analogs of cycloundec-3-ene-1,5-diyne. The information is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in the macrocyclization to form enediynes?

A1: The stereochemical outcome of enediyne macrocyclization is a delicate balance of several factors. The most critical include:

  • Catalyst and Ligand Choice: Chiral catalysts and ligands are paramount for inducing asymmetry. The choice of metal (e.g., Palladium, Rhodium) and the specific chiral ligand (e.g., BINOL-based phosphines) can dramatically influence enantioselectivity.[1][2]

  • Substrate Preorganization: The conformation of the linear precursor before cyclization plays a significant role.[3][4] Introducing structural elements that favor a specific conformation can pre-organize the substrate for a more selective cyclization.

  • Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired stereoisomer.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of reaction intermediates, thereby impacting stereoselectivity.

  • Addition Rate (High Dilution Conditions): Slow addition of the substrate to the reaction mixture (high dilution) is crucial to favor intramolecular cyclization over intermolecular oligomerization, which can also affect the stereochemical purity of the product.[3][5]

Q2: I am observing the formation of diastereomers. How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often involves manipulating the steric and electronic environment of the reaction. Consider the following:

  • Matching Catalyst and Substrate Chirality: In cases where the substrate already contains stereocenters, a "matched" pair of substrate and catalyst chirality can lead to significantly higher diastereoselectivity.[5] Conversely, a "mismatched" pair can lead to poor selectivity or even favor the undesired diastereomer.

  • Bulky Protecting Groups: Introducing bulky protecting groups near existing stereocenters can create a more defined steric environment, favoring the formation of one diastereomer over another.

  • Intramolecular Interactions: Promoting specific non-covalent interactions, such as hydrogen bonding or π-π stacking within the transition state, can favor a particular geometry for cyclization.[6][7]

Q3: My reaction yield is low, even though the stereoselectivity is acceptable. What are the common causes and solutions?

A3: Low yields in macrocyclization are often due to competing side reactions, such as oligomerization or decomposition.[8] To improve the yield:

  • Optimize High-Dilution Conditions: Ensure the substrate concentration is sufficiently low to favor the intramolecular reaction. This can be achieved by using a larger volume of solvent and adding the substrate slowly via a syringe pump.[3]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Consider using a higher catalyst loading or adding a co-catalyst or additive to stabilize the active catalytic species.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst and lead to side reactions. Ensure the linear precursor is of high purity.

  • Degassing: Enediyne syntheses, particularly those involving palladium catalysts, are often sensitive to oxygen. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of this compound and related macrocycles.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee%) 1. Ineffective chiral ligand. 2. Reaction temperature is too high. 3. Achiral background reaction is competing. 4. Racemization of the product under reaction conditions.1. Screen a variety of chiral ligands. Consider ligands with different electronic and steric properties. 2. Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even lower if the reaction rate is still feasible. 3. Use a more active chiral catalyst to outcompete the non-selective pathway. 4. Check product stability. Analyze aliquots of the reaction over time to see if the ee% decreases after the initial formation of the product.
Poor Diastereoselectivity (dr) 1. Mismatched catalyst and substrate chirality. 2. Insufficient steric or electronic differentiation between diastereomeric transition states. 3. Flexible linear precursor leading to multiple reactive conformations.1. Test both enantiomers of the chiral ligand. One may be "matched" and the other "mismatched" with your substrate.[5] 2. Modify the substrate. Introduce bulkier protecting groups or substituents to increase steric hindrance in the undesired transition state. 3. Incorporate conformational constraints into the linear precursor, such as proline residues or other turn-inducing elements, to favor a single conformation.[3]
Low or No Yield 1. Intermolecular oligomerization is dominant. 2. Catalyst inhibition or decomposition. 3. The linear precursor is not soluble at the reaction concentration. 4. The enediyne product is unstable under the reaction conditions.1. Strictly adhere to high-dilution principles. Use a syringe pump for slow addition of the substrate over several hours into a large volume of solvent. 2. Use fresh, high-purity catalyst and degassed solvents. Consider additives that may stabilize the catalyst. 3. Screen different solvents to find one that fully dissolves the precursor at the desired temperature. 4. Monitor the reaction for product decomposition. If the product is unstable, consider a milder catalyst system or shorter reaction times.
Formation of Isomers (e.g., E/Z) 1. The reaction conditions are not selective for the desired alkene geometry. 2. Isomerization of the double bond after formation.1. The choice of catalyst and ligand can influence E/Z selectivity. For example, in Heck macrocyclizations, the ligand can significantly impact the stereochemical outcome.[8] 2. Buffer the reaction mixture if acidic or basic conditions could be causing isomerization. Analyze the E/Z ratio at different time points.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Asymmetric Intramolecular Cyclization

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with argon.

  • Solvent and Reagent Preparation: The chosen solvent (e.g., THF, Toluene) is degassed by sparging with argon for at least 30 minutes. The linear enediyne precursor is dissolved in a separate flask with degassed solvent to a concentration of approximately 0.1 M for the stock solution.

  • Catalyst Preparation: In the reaction flask, the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a BINAP derivative) are dissolved in a portion of the degassed solvent. The mixture is stirred under argon for 15-30 minutes to allow for catalyst pre-formation.

  • High-Dilution Addition: The solution of the linear enediyne precursor is added to the catalyst mixture via a syringe pump over a period of 4-12 hours. The reaction flask is maintained at the desired temperature (e.g., 0 °C) in a cooling bath.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, the reaction is quenched (e.g., with a saturated solution of NH₄Cl). The solvent is removed under reduced pressure, and the residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired macrocycle.

  • Stereochemical Analysis: The enantiomeric excess (ee%) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.

Visualizations

Troubleshooting_Stereoselectivity start Start: Unsatisfactory Stereoselectivity low_ee Low Enantiomeric Excess (ee%) start->low_ee Is ee% the issue? poor_dr Poor Diastereomeric Ratio (dr) start->poor_dr Is dr the issue? temp Lower Reaction Temperature low_ee->temp ligand Screen Chiral Ligands low_ee->ligand catalyst Increase Catalyst Activity/Loading low_ee->catalyst match Test Both Ligand Enantiomers (Matched/Mismatched) poor_dr->match sterics Modify Substrate (Bulky Groups) poor_dr->sterics conformation Introduce Conformational Constraints poor_dr->conformation Experimental_Workflow start 1. Substrate Synthesis (Linear Precursor) cyclization 3. Macrocyclization (High Dilution, Controlled Temp.) start->cyclization catalyst_prep 2. Catalyst Pre-formation (Pd Source + Chiral Ligand) catalyst_prep->cyclization workup 4. Reaction Quench & Workup cyclization->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Stereochemical Analysis (Chiral HPLC/SFC) purification->analysis optimization 7. Optimization Loop (Adjust Temp, Ligand, Solvent) analysis->optimization Unsatisfactory? optimization->cyclization Re-run Influencing_Factors center Stereoselective Outcome catalyst Chiral Catalyst & Ligand catalyst->center substrate Substrate Structure substrate->center conditions Reaction Conditions conditions->center temp Temperature conditions->temp solvent Solvent conditions->solvent dilution Concentration (High Dilution) conditions->dilution

References

Validation & Comparative

A Comparative Guide to the Cyclization Kinetics of Ten-Membered Enediynes: Cyclodec-3-ene-1,5-diyne vs. 3,4-Benzocyclodeca-1,5-diyn-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclization kinetics of two important ten-membered enediyne ring systems: the parent cyclodec-3-ene-1,5-diyne and its benzo-fused analogue, 3,4-benzocyclodeca-1,5-diyn-3-ene. The thermal cyclization of enediynes, known as the Bergman cyclization, is a critical activation step for the biological activity of a class of potent antitumor antibiotics.[1][2] Understanding the kinetic parameters of this reaction is paramount for the design and development of new enediyne-based therapeutics with controlled reactivity.

It is important to note that the requested compound "cycloundec-3-ene-1,5-diyne," an eleven-membered ring system, is not well-documented in the scientific literature, suggesting it may be a rare or novel structure. This guide will therefore focus on the well-characterized and closely related ten-membered ring systems, which provide a fundamental basis for understanding the structure-reactivity relationships in cyclic enediynes. The increased ring strain in these ten-membered rings allows the Bergman cyclization to proceed at significantly lower temperatures (e.g., 37°C) compared to their acyclic counterparts, which often require temperatures above 200°C.[1]

Quantitative Kinetic Data

The rate of the Bergman cyclization is highly sensitive to the structure of the enediyne. Annelation of a benzene ring to the ten-membered enediyne core, as in 3,4-benzocyclodeca-1,5-diyn-3-ene, has a notable impact on the cyclization kinetics when compared to the parent cyclodec-3-ene-1,5-diyne. Experimental data demonstrates that the benzo analogue exhibits a slower rate of cyclization.[3][4][5] This difference is attributed to variations in the distance between the reacting acetylenic carbons and the overall strain of the molecule.[3][4][5]

The following table summarizes the experimentally determined first-order rate constants and free energies of activation for the cyclization of these two enediynes in DMSO-d6 at 75°C.

CompoundStructureRate Constant (k) at 75°C (s⁻¹)Free Energy of Activation (ΔG‡) (kcal/mol)
Cyclodec-3-ene-1,5-diyneCyclodec-3-ene-1,5-diyne(6.2 ± 0.2) x 10⁻⁵26.5 ± 0.1
3,4-Benzocyclodeca-1,5-diyn-3-ene3,4-Benzocyclodeca-1,5-diyn-3-ene(5.1 ± 0.2) x 10⁻⁵26.6 ± 0.1

Data sourced from the supporting information of Perrin, C. L., & Shrinidhi, A. (2021). Cyclohexeno[3][6]cyclodec-1,5-diyne-3-ene: A Convenient Enediyne. Organic Letters, 23(17), 6911–6915.

Experimental Protocols

The kinetic data presented above were obtained by monitoring the disappearance of the starting enediyne material over time using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the direct measurement of the concentration of the reactant as it is consumed.

Detailed Methodology for Kinetic Analysis via ¹H NMR:

  • Sample Preparation: A solution of the enediyne (either cyclodec-3-ene-1,5-diyne or 3,4-benzocyclodeca-1,5-diyn-3-ene) is prepared in a deuterated solvent, typically DMSO-d6, in an NMR tube. An internal standard, such as 1,3,5-trichlorobenzene, is added to the solution to allow for accurate quantification of the enediyne concentration.

  • Reaction Initiation and Monitoring: The NMR tube is placed in the spectrometer, which is pre-heated to a constant temperature (e.g., 75°C) using a temperature-controlled probe.

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the enediyne is monitored by integrating the area of a characteristic proton signal of the starting material relative to the integral of the internal standard.

  • Data Analysis: The concentration of the enediyne at each time point is calculated from the integrated peak areas. The natural logarithm of the ratio of the enediyne concentration at time t to its initial concentration is plotted against time.

  • Determination of Rate Constant: For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (-k).

  • Calculation of Activation Energy: The experiment is repeated at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T).

Other techniques such as UV-Vis spectroscopy can also be employed to monitor the reaction, provided there is a discernible change in the UV-Vis spectrum as the enediyne cyclizes.[7][8] Differential scanning calorimetry (DSC) has also been used, but it may be less reliable for determining the reactivity of enediynes due to the potential for side reactions.[9]

Visualizing the Reaction and Workflow

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Bergman_Cyclization enediyne Enediyne (Cyclodec-3-ene-1,5-diyne or 3,4-Benzocyclodeca-1,5-diyn-3-ene) ts {Transition State} enediyne->ts Heat (Δ) diradical p-Benzyne Diradical (Highly Reactive) ts->diradical Cyclization product Aromatized Product diradical->product H-atom Abstraction trapping {H-atom Donor | (e.g., 1,4-Cyclohexadiene)} trapping->product

Caption: The Bergman cyclization reaction pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis cluster_results Results prep1 Dissolve Enediyne in DMSO-d6 prep2 Add Internal Standard prep1->prep2 nmr1 Heat Sample to Constant Temperature prep2->nmr1 nmr2 Acquire 1H NMR Spectra at Intervals nmr1->nmr2 analysis1 Integrate Reactant and Standard Peaks nmr2->analysis1 analysis2 Calculate Concentration vs. Time analysis1->analysis2 analysis3 Plot ln([A]t/[A]0) vs. Time analysis2->analysis3 results1 Determine Rate Constant (k) from Slope analysis3->results1 results2 Calculate Free Energy of Activation (ΔG‡) results1->results2

References

Comparative Analysis of C1-C6 Distance Effects on the Bergman Cyclization of Cycloundec-3-ene-1,5-diyne and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Critical Role of the C1-C6 Distance in the Reactivity of Cyclic Enediynes.

The Bergman cyclization, a thermally or photochemically induced rearrangement of an enediyne, is a cornerstone of the mechanism of action for a class of potent antitumor antibiotics. This reaction produces a highly reactive p-benzyne diradical, capable of cleaving double-stranded DNA. The efficiency of this cyclization is critically dependent on the distance between the two acetylenic carbons (C1 and C6) that form the new aromatic ring. This guide provides a comparative analysis of the C1-C6 distance effects on the reactivity of cycloundec-3-ene-1,5-diyne and related cyclic enediynes, supported by computational data.

The C1-C6 Distance: A Key Determinant of Reactivity

The propensity of an enediyne to undergo the Bergman cyclization is intimately linked to its ground-state geometry, specifically the distance between the reacting carbons, C1 and C6. A shorter C1-C6 distance generally leads to a lower activation barrier for the cyclization, as the molecule is already closer to the transition state geometry. In cyclic enediynes, this distance is largely dictated by the ring size and conformation. Smaller rings impose greater strain, forcing the acetylenic moieties into closer proximity and thereby accelerating the cyclization.

The following table summarizes computational data for a series of cyclic enediynes, illustrating the relationship between ring size, C1-C6 distance, and the activation energy for the Bergman cyclization.

CompoundRing SizeC1-C6 Distance (Å)Activation Energy (kcal/mol)
(Z)-1-Cyclononene-3,8-diyne93.32112.09
(Z)-1-Cyclodecene-3,9-diyne103.63420.87
(Z)-1-Cycloundecene-3,10-diyne113.86726.42

Data obtained from computational studies by Chen et al. using density functional theory (BPW91/6-311G).

As the data indicates, the 9-membered ring, with the shortest C1-C6 distance, exhibits the lowest activation energy, making it the most reactive of the series. Conversely, the 11-membered ring, an analog of this compound, has the largest C1-C6 separation and the highest activation barrier. This trend underscores the critical role of ring strain in facilitating the Bergman cyclization.

Experimental Protocols

The determination of the C1-C6 distance and the kinetic parameters of the Bergman cyclization relies on a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction for C1-C6 Distance Determination

Objective: To determine the precise solid-state molecular structure of the enediyne, including the C1-C6 distance.

Methodology:

  • Crystal Growth: High-quality single crystals of the enediyne compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent system is crucial and often determined through screening.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates, from which the C1-C6 distance can be accurately measured.

Kinetic Analysis of the Bergman Cyclization by UV-Vis Spectroscopy

Objective: To determine the rate constant and activation energy of the Bergman cyclization.

Methodology:

  • Sample Preparation: A solution of the enediyne in a suitable solvent (e.g., benzene, THF) containing a hydrogen atom donor (e.g., 1,4-cyclohexadiene) is prepared at a known concentration. The hydrogen atom donor traps the p-benzyne diradical, preventing side reactions.

  • Kinetic Runs: The solution is heated to a constant temperature in a thermostated cell holder within a UV-Vis spectrophotometer.

  • Data Acquisition: The disappearance of the enediyne reactant or the appearance of the aromatic product is monitored over time by recording the UV-Vis spectrum at regular intervals. The wavelength for monitoring is chosen based on the absorption maxima of the reactant and product.

  • Data Analysis: The rate constant (k) for the reaction at a given temperature is determined by fitting the absorbance versus time data to the appropriate rate law (typically first-order for the Bergman cyclization).

  • Activation Energy Determination: The experiment is repeated at several different temperatures. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).

Visualizing the Bergman Cyclization Pathway

The following diagram illustrates the key steps in the Bergman cyclization of a generic cyclic enediyne.

Bergman_Cyclization Reactant Cyclic Enediyne (C1-C6 > 3.2 Å) TransitionState Transition State Reactant->TransitionState Δ (Heat) Diradical p-Benzyne Diradical TransitionState->Diradical Product Aromatic Product Diradical->Product + H-donor

Caption: The Bergman cyclization pathway from a cyclic enediyne to an aromatic product.

Logical Relationship between C1-C6 Distance and Reactivity

The relationship between the C1-C6 distance and the reactivity of cyclic enediynes can be summarized in the following logical flow diagram.

C1_C6_Reactivity cluster_0 Structural Factors cluster_1 Energetic Consequences Ring_Size Ring Size Ring_Strain Ring Strain Ring_Size->Ring_Strain influences C1_C6_Distance C1-C6 Distance Ring_Strain->C1_C6_Distance determines Activation_Energy Activation Energy (Ea) C1_C6_Distance->Activation_Energy inversely proportional to Reaction_Rate Reaction Rate Activation_Energy->Reaction_Rate inversely proportional to

Caption: The influence of ring size on the C1-C6 distance and subsequent reactivity.

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for cis-Hex-3-ene-1,5-diyne

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and molecular research, the precise characterization of molecular structures is paramount. The convergence of experimental spectroscopic techniques and theoretical computational methods provides a powerful framework for elucidating the nuanced structural and electronic properties of molecules. This guide presents a comparative analysis of experimental and theoretical spectroscopic data for cis-hex-3-ene-1,5-diyne, a key model compound for the Bergman cyclization reaction, which is relevant to the mechanism of action of enediyne anticancer antibiotics.

Due to the limited availability of comprehensive public data for the initially requested "cycloundec-3-ene-1,5-diyne," this guide focuses on the well-studied and structurally significant analogue, cis-hex-3-ene-1,5-diyne. This smaller, acyclic enediyne offers a foundational example for comparing spectroscopic results.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available experimental and theoretical data.

Table 1: Rotational Constants for the Parent Isotopomer of cis-Hex-3-ene-1,5-diyne

ParameterExperimental Value (MHz)Theoretical Value (MHz)
A4835.825Not Reported
B2133.243Not Reported
C1479.522Not Reported

Experimental values were determined by pulsed-nozzle Fourier transform microwave spectroscopy. Theoretical values were calculated at the CCSD(T)/cc-pVTZ level of theory.[1][2][3]

Table 2: Selected Calculated Infrared (IR) Vibrational Frequencies for cis-Hex-3-ene-1,5-diyne

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated Intensity (km/mol)
C≡C StretchNot Publicly AvailableNot Publicly Available
C=C StretchNot Publicly AvailableNot Publicly Available
C-H Stretch (alkynyl)Not Publicly AvailableNot Publicly Available
C-H Stretch (vinyl)Not Publicly AvailableNot Publicly Available

Theoretical values were calculated at the CCSD(T)/cc-pVTZ level of theory. The specific data is contained within the supporting information of the cited publication, which is not publicly accessible.[1]

Experimental and Theoretical Methodologies

A clear understanding of the methodologies employed to acquire both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

The experimental determination of the rotational constants and the gas-phase structure of cis-hex-3-ene-1,5-diyne was achieved using a pulsed-nozzle Fourier transform microwave spectrometer.[1][2][3]

  • Sample Introduction: A dilute mixture of the sample in a carrier gas (e.g., argon) is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature, simplifying the resulting spectrum.

  • Microwave Excitation: A pulse of microwave radiation is used to excite the molecules to higher rotational energy levels.

  • Free Induction Decay (FID): As the molecules relax, they emit microwave radiation, which is detected as a free induction decay signal.

  • Fourier Transformation: The FID signal is converted from the time domain to the frequency domain via a Fourier transform, yielding a high-resolution rotational spectrum.

  • Spectral Analysis: The frequencies of the rotational transitions are precisely measured and fitted to a Hamiltonian to determine the rotational constants (A, B, and C).

Computational Protocol: Ab Initio Quantum Chemistry Calculations

The theoretical equilibrium structure and spectroscopic properties of cis-hex-3-ene-1,5-diyne were determined using high-level ab initio quantum chemical calculations.[1][2][3]

  • Method Selection: The coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] method was employed. This method is considered a "gold standard" for its high accuracy in predicting molecular geometries and energies.

  • Basis Set Selection: The correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was used. This is a large and flexible basis set that provides a good description of the electron distribution in the molecule.

  • Geometry Optimization: The molecular geometry was optimized to find the lowest energy structure (the equilibrium geometry).

  • Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies and infrared intensities were calculated. These calculations provide a theoretical prediction of the molecule's infrared spectrum.

Logical Workflow for Spectroscopic Comparison

The process of comparing experimental and theoretical spectroscopic data follows a logical workflow, which can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Molecule Synthesis & Purification exp_acquisition Spectroscopic Data Acquisition (e.g., FTMW, NMR, IR) exp_synthesis->exp_acquisition exp_processing Data Processing & Analysis exp_acquisition->exp_processing exp_data Experimental Spectroscopic Data exp_processing->exp_data comparison Comparative Analysis exp_data->comparison comp_method Selection of Computational Method & Basis Set comp_calc Quantum Chemical Calculation (Geometry Optimization, Frequency) comp_method->comp_calc comp_predict Prediction of Spectroscopic Properties comp_calc->comp_predict comp_data Theoretical Spectroscopic Data comp_predict->comp_data comp_data->comparison interpretation Structural & Electronic Interpretation comparison->interpretation

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Conclusion

The comparison of experimental and theoretical data for cis-hex-3-ene-1,5-diyne showcases the synergy between these two approaches in modern chemistry. While a complete dataset for a side-by-side comparison of NMR and IR spectra is not publicly available, the high level of agreement between the experimental and calculated rotational constants provides strong confidence in the determined molecular structure.[1][2][3] This foundational understanding is critical for researchers in drug development who are exploring the therapeutic potential of enediyne compounds and their intricate mechanisms of action. The continued development of both experimental techniques and computational methods will undoubtedly lead to an even more precise and comprehensive understanding of complex molecular systems.

References

A Comparative Analysis of the Biological Activity of Cycloundec-3-ene-1,5-diyne and Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic enediyne, cycloundec-3-ene-1,5-diyne, and the potent, naturally occurring enediyne, calicheamicin. Due to the limited publicly available biological data specifically for this compound, this comparison utilizes data from structurally similar synthetic cyclodeca-1,5-diyne derivatives as a representative proxy for simple synthetic enediynes. This guide aims to offer a clear, data-driven comparison of their mechanisms of action, cytotoxicity, and the experimental methodologies used to evaluate their efficacy.

Introduction

Enediyne compounds are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring containing a double bond between two triple bonds.[1] This "warhead" is capable of undergoing cycloaromatization reactions, such as the Bergman or Myers-Saito cyclization, to generate highly reactive diradical species.[1][2] These diradicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, programmed cell death (apoptosis).[3][4]

Calicheamicin, isolated from the bacterium Micromonospora echinospora, is one of the most well-studied and potent members of the enediyne family.[5] Its complex structure includes an oligosaccharide moiety that facilitates sequence-specific binding to the minor groove of DNA, enhancing its DNA-cleaving efficiency.[5] In contrast, synthetic enediynes like this compound and its analogues are structurally simpler, lacking the sophisticated DNA recognition elements of their natural counterparts.[6] This guide explores the biological consequences of these structural differences.

Mechanism of Action: A Tale of Two Enediynes

Both calicheamicin and synthetic enediynes share a fundamental mechanism of action centered on the generation of a p-didehydrobenzene diradical that damages DNA. However, the efficiency and specificity of this process differ significantly.

Calicheamicin: The biological activity of calicheamicin is initiated by a triggering mechanism involving its allylic trisulfide group.[3] Once positioned in the minor groove of DNA, a nucleophilic attack on the trisulfide leads to a conformational change that promotes the Bergman cyclization of the enediyne core.[2] The resulting diradical is strategically positioned to abstract hydrogen atoms from both strands of the DNA, causing double-strand breaks, a particularly lethal form of DNA damage.[6][7] This high efficiency in producing double-strand breaks is a key contributor to calicheamicin's extreme cytotoxicity.[6] The oligosaccharide portion of calicheamicin plays a crucial role in recognizing and binding to specific DNA sequences, thereby directing the DNA damage to particular sites.[5]

This compound (and related synthetic enediynes): Simpler synthetic enediynes, lacking a specific DNA-binding domain, are predicted to interact with DNA in a less specific manner. While they can also be activated to undergo Bergman cyclization and generate DNA-damaging diradicals, their capacity to cause double-strand breaks is generally lower than that of calicheamicin.[6] Studies on synthetic calicheamicin mimics have shown that while they possess potent DNA-cleaving and cytotoxic activities, they predominantly cause single-stranded cuts in DNA.[6] The induction of apoptosis by these simpler mimics is also less potent compared to the natural compound, suggesting a correlation between the ability to induce double-strand DNA breaks and the potency of apoptosis induction.[6]

Enediyne_Mechanism_of_Action cluster_calicheamicin Calicheamicin cluster_synthetic This compound (and analogs) Calicheamicin Calicheamicin MinorGroove Binds to DNA Minor Groove (Sequence Specific) Calicheamicin->MinorGroove Trigger Trisulfide Trigger (Nucleophilic Attack) MinorGroove->Trigger Bergman_Cali Bergman Cyclization Trigger->Bergman_Cali Diradical_Cali p-Didehydrobenzene Diradical Bergman_Cali->Diradical_Cali DSB Double-Strand DNA Breaks Diradical_Cali->DSB Apoptosis_Cali Apoptosis DSB->Apoptosis_Cali Synthetic_Enediyne Synthetic Enediyne NonSpecific_Binding Non-Specific DNA Interaction Synthetic_Enediyne->NonSpecific_Binding Activation Activation (e.g., thermal) NonSpecific_Binding->Activation Bergman_Synth Bergman Cyclization Activation->Bergman_Synth Diradical_Synth p-Didehydrobenzene Diradical Bergman_Synth->Diradical_Synth SSB Primarily Single-Strand DNA Breaks Diradical_Synth->SSB Apoptosis_Synth Apoptosis (Less Potent) SSB->Apoptosis_Synth

Caption: General mechanism of action for calicheamicin versus a simple synthetic enediyne.

Comparative Cytotoxicity

The structural complexity of calicheamicin directly translates to its exceptionally high cytotoxicity. In contrast, synthetic enediynes, while still potent, generally exhibit lower levels of biological activity.

Compound ClassTargetMetricValueReference
Calicheamicin Various Cancer Cell LinesRelative Potency~1000 times more potent than doxorubicin[5]
Synthetic Cyclodeca-1,5-diyne Derivatives P388 Cancer Cell LineIC50Micromolar (µM) range[4]

Note: A direct IC50 comparison is challenging due to different cell lines and experimental conditions. However, the data clearly indicates a significant difference in potency, with calicheamicin being active at much lower concentrations.

Experimental Protocols

The evaluation of the biological activity of enediyne compounds typically involves two key types of experiments: DNA cleavage assays and cytotoxicity assays.

DNA Cleavage Assay

This assay is designed to visualize and quantify the ability of a compound to induce breaks in DNA.

General Protocol:

  • Preparation of DNA: Supercoiled plasmid DNA (e.g., pBR322) is prepared in a suitable buffer.

  • Incubation: The enediyne compound is incubated with the plasmid DNA at a physiological temperature (e.g., 37°C). For compounds requiring a triggering event, an activating agent (e.g., a thiol like dithiothreitol for calicheamicin) is added.

  • Reaction Quenching: The reaction is stopped after a defined period by adding a quenching agent or by heat inactivation.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

  • Analysis: The different forms of the plasmid DNA are quantified. Supercoiled (undamaged), relaxed circular (single-strand break), and linear (double-strand break) DNA migrate at different rates, allowing for the assessment of the type and extent of DNA damage.

DNA_Cleavage_Assay_Workflow Start Start Prepare_DNA Prepare Supercoiled Plasmid DNA Start->Prepare_DNA Incubate Incubate DNA with Enediyne Compound (and activator if needed) Prepare_DNA->Incubate Quench Quench Reaction Incubate->Quench Electrophoresis Agarose Gel Electrophoresis Quench->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze DNA Forms (Supercoiled, Relaxed, Linear) Visualize->Analyze End End Analyze->End

Caption: Workflow for a typical DNA cleavage assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the enediyne compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Enediyne Compound (Varying Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance with Plate Reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical cytotoxicity (MTT) assay.

Signaling Pathways and Cellular Response

The DNA damage induced by enediynes triggers a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways. The nature of the DNA lesion (single- vs. double-strand break) can influence which pathways are activated.

Double-strand breaks, the hallmark of calicheamicin activity, are potent activators of the ATM (Ataxia-Telangiectasia Mutated) kinase .[3] ATM, in turn, phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[3] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis.[7]

Single-strand breaks, more commonly induced by simpler synthetic enediynes, can also activate DDR pathways, often involving the ATR (ATM and Rad3-related) kinase , particularly when they lead to stalled replication forks.[3] However, the apoptotic signal generated by single-strand breaks is generally considered less potent than that from double-strand breaks.

Conclusion

Calicheamicin stands as a testament to the intricate and highly potent molecular machinery evolved in nature for chemical warfare. Its complex structure, featuring a DNA-binding oligosaccharide and an efficient triggering mechanism, allows for targeted and highly lethal double-strand DNA cleavage, resulting in profound cytotoxicity.

In contrast, simpler synthetic enediynes like this compound and its analogues, while embodying the fundamental DNA-damaging potential of the enediyne warhead, lack the sophisticated delivery and targeting systems of their natural counterparts. This results in a lower efficiency of double-strand break formation and, consequently, reduced cytotoxic potency.

For researchers and drug development professionals, this comparison highlights a key principle in the design of DNA-damaging agents: while the core pharmacophore is essential, the efficiency and specificity of its delivery to the target are critical determinants of overall biological activity. The development of antibody-drug conjugates (ADCs) utilizing calicheamicin as a payload exemplifies the clinical application of this principle, where the potent but non-specific cytotoxicity of the enediyne is harnessed and directed by a tumor-targeting antibody. Future development of synthetic enediynes as therapeutic agents will likely require the incorporation of sophisticated delivery strategies to unlock their full clinical potential.

References

Comparative Cytotoxicity Analysis of Enediyne Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cytotoxic potential of cycloundec-3-ene-1,5-diyne and its analogs compared to standard chemotherapeutic agents.

The enediyne class of molecules has garnered significant interest in the field of oncology due to their potent antitumor properties.[1] These compounds, characterized by a unique nine- or ten-membered ring containing two triple bonds and a double bond, exert their cytotoxic effects through a remarkable mechanism of action.[2] Upon activation, they undergo a Bergman cyclization, generating a highly reactive 1,4-benzenoid diradical.[2] This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks and ultimately inducing apoptosis in cancer cells.[2][3]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of a synthetic enediyne derivative and Doxorubicin against various cancer cell lines. It is important to note that the data for the enediyne compound is qualitative, as reported in the available literature, while Doxorubicin data is presented with specific IC50 values.

Compound/DrugCancer Cell LineIC50 Value (µM)Reference
(E/Z)-3-hydroxy-4-(arylmethylidene)cyclodeca-1,5-diyneP388 (Murine Leukemia)Micromolar range[4][5]
DoxorubicinHCT116 (Colon Carcinoma)1.9[6]
DoxorubicinMCF-7 (Breast Adenocarcinoma)0.1 - 2.5[7][8]
DoxorubicinA549 (Lung Carcinoma)> 20[8]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The data for the synthetic enediyne suggests activity in the micromolar range, which is a promising starting point for further optimization.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of any potential anticancer compound. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • Test compound (e.g., this compound analog) and vehicle control

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability ic50 IC50 Determination calc_viability->ic50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling Pathway of Enediyne-Induced Apoptosis

The cytotoxic effects of enediyne compounds are intricately linked to the induction of apoptosis. Research on various enediyne analogs has elucidated some of the key signaling pathways involved in this process.

enediyne_apoptosis_pathway Enediyne Enediyne Compound DNA Nuclear DNA Enediyne->DNA Bergman Bergman Cyclization (Diradical Formation) DNA->Bergman Binding DNA_Damage DNA Double-Strand Breaks Bergman->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Activates CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of enediyne-induced apoptosis through DNA damage and the mitochondrial pathway.

References

A Comparative Guide to the Kinetics of Enediyne Cycloaromatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cycloaromatization of enediynes, a class of compounds featuring a double bond flanked by two triple bonds, is a cornerstone of research in areas ranging from total synthesis to the development of potent anticancer agents. The inherent ability of the enediyne core to undergo thermal rearrangement, most notably the Bergman cyclization, to form highly reactive p-benzyne diradicals underpins their biological activity and synthetic utility. Understanding the kinetics of this transformation is paramount for the rational design of enediyne-based therapeutics and materials.

This guide provides a comparative overview of the kinetic studies of enediyne cycloaromatization, with a focus on how structural modifications influence the rate and energetics of this critical reaction. While direct kinetic data for the specific molecule cycloundec-3-ene-1,5-diyne is not extensively reported in the literature, we will draw comparisons from closely related and well-studied cyclic enediynes to elucidate the key principles governing their reactivity.

Comparative Kinetic Data of Representative Enediynes

The rate of cycloaromatization is exquisitely sensitive to the structural environment of the enediyne moiety. Factors such as ring strain, the distance between the reacting alkyne carbons (the cd-distance), and electronic effects all play a crucial role. The following table summarizes key kinetic parameters for a selection of cyclic enediynes, illustrating these structure-activity relationships.

Enediyne DerivativeRing SizeHalf-life (t½)Activation Energy (Ea) (kcal/mol)Cycloaromatization Temperature (°C)Reference
(Z)-1,2-Diethynylcyclohexene6--High temperature required[1]
Cyclodec-3-ene-1,5-diyne10-~20-25~70-100[2]
Cyclohexeno[2][3]cyclodec-1,5-diyne-3-ene10 (fused)Slower than parent cyclodec-enediyne-Stable at room temp.[1]
Benzannelated Enediynes-Varies with substitutionGenerally lower than acyclic analoguesVaries[4]
Nine-membered cyclic enediynes9Too reactive to isolateLowReadily cyclizes at ambient temp.[5][6]

Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison should be made with caution. The general trends, however, provide valuable insights into the factors governing reactivity.

Experimental Protocols for Kinetic Analysis

The study of enediyne cycloaromatization kinetics typically involves monitoring the disappearance of the starting material or the appearance of a trapped product over time at a given temperature. Common experimental techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ³¹P NMR spectroscopy can be employed to monitor the concentration of the enediyne and its cycloaromatization product in solution.[7] Kinetic parameters are then derived by fitting the concentration-time data to appropriate rate laws.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with a chemical reaction as a function of temperature.[7] For enediynes, the exothermic event corresponding to cycloaromatization can be used to determine the onset temperature and, in some cases, the activation energy of the reaction.[4][7] It is important to note that side reactions can sometimes complicate the interpretation of DSC data.[4]

  • UV-Vis Spectroscopy: If the enediyne or its product has a distinct chromophore, UV-Vis spectroscopy can be used to follow the reaction kinetics.

A generalized experimental workflow for kinetic analysis is outlined in the diagram below.

Visualizing the Cycloaromatization Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the Bergman cyclization mechanism and a typical experimental workflow for kinetic studies.

Caption: The Bergman Cyclization Mechanism.

Experimental_Workflow start Synthesis and Purification of Enediyne sample_prep Sample Preparation (Solvent, Concentration) start->sample_prep kinetic_run Kinetic Experiment (e.g., NMR, DSC at constant T) sample_prep->kinetic_run data_acq Data Acquisition (Concentration vs. Time or Heat Flow) kinetic_run->data_acq data_analysis Data Analysis (Fitting to Rate Law) data_acq->data_analysis results Determination of Kinetic Parameters (k, t½, Ea) data_analysis->results

Caption: Generalized Experimental Workflow for Kinetic Analysis.

Conclusion

The kinetic stability of enediynes is a finely tunable property that is highly dependent on their molecular architecture. Smaller ring sizes in cyclic enediynes generally lead to a decrease in the distance between the reacting alkynes, lowering the activation barrier for cycloaromatization. This principle is fundamental to the design of "warhead" moieties in anticancer drugs, where the enediyne is held in a stable conformation until it reaches its target, at which point a triggering event can induce a conformational change that initiates the Bergman cyclization. The comparative data and experimental approaches outlined in this guide provide a foundational understanding for researchers engaged in the fascinating and impactful field of enediyne chemistry.

References

Navigating the Synthesis of Cycloundec-3-ene-1,5-diyne: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of complex cyclic enediynes like cycloundec-3-ene-1,5-diyne is a significant challenge. These molecules, characterized by a strained ring system containing a double bond and two triple bonds, are of considerable interest due to their potential applications stemming from their unique reactivity, most notably the Bergman cyclization. This guide provides a comparative analysis of plausible synthetic routes to this compound, benchmarking them against a known synthesis of a similar 10-membered enediyne. We will delve into proposed methodologies, backed by experimental data from analogous reactions, to evaluate their potential efficiency.

Unveiling the Synthetic Pathways

Route 1: Intramolecular McMurry Coupling

The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, is a powerful tool for the formation of carbon-carbon double bonds, particularly in the synthesis of macrocycles.[2][3][4][5] For the synthesis of this compound, this would involve an intramolecular coupling of a precursor dialdehyde.

Proposed Synthesis via McMurry Coupling:

The key step is the cyclization of an acyclic dialdehyde containing the diyne-ene backbone. The efficiency of this ring closure is highly dependent on the reaction conditions, particularly the specific low-valent titanium reagent used.

StepReactionReagents & ConditionsTypical YieldReaction TimeRef.
1Synthesis of Dialdehyde PrecursorMulti-step synthesis starting from commercially available materials.VariableDays-
2Intramolecular McMurry CouplingTiCl3/LiAlH4 or TiCl4/Zn, THF, reflux10-40% (estimated for medium rings)12-24 h[4]

Experimental Protocol (Proposed for McMurry Coupling):

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), tetrahydrofuran (THF) is added, followed by the titanium (IV) chloride. The mixture is cooled, and zinc dust is added portionwise. The mixture is then heated to reflux until a black slurry of the low-valent titanium reagent is formed.

  • Cyclization: A solution of the precursor dialdehyde in dry THF is added dropwise to the refluxing slurry of the titanium reagent over several hours to maintain high dilution conditions, which favor intramolecular cyclization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and quenched. The crude product is then extracted, and the organic layers are combined, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.

Route 2: Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides an alternative pathway to alkenes through the base-induced extrusion of sulfur dioxide from an α-halosulfone.[1][6][7][8] This method can be particularly effective for the formation of strained cyclic systems.

Proposed Synthesis via Ramberg-Bäcklund Reaction:

This route requires the synthesis of a cyclic α,α'-dihalosulfone precursor, which upon treatment with a strong base, would yield the target enediyne.

StepReactionReagents & ConditionsTypical YieldReaction TimeRef.
1Synthesis of Sulfone PrecursorMulti-step synthesis to form the cyclic sulfone.VariableDays-
2α,α'-DihalogenationN-Chlorosuccinimide (NCS) or other halogenating agents.60-80%2-6 h[1]
3Ramberg-Bäcklund ReactionStrong base (e.g., KOtBu), solvent (e.g., THF), low temperature to RT30-60% (estimated for macrocycles)4-12 h[9]

Experimental Protocol (Proposed for Ramberg-Bäcklund Reaction):

  • α,α'-Dihalogenation of the Sulfone: The cyclic sulfone precursor is dissolved in an appropriate solvent, and a halogenating agent such as N-chlorosuccinimide is added. The reaction is monitored until completion.

  • Extrusion Reaction: The resulting dihalosulfone is dissolved in a dry, aprotic solvent like THF under an inert atmosphere and cooled to a low temperature. A strong base, such as potassium tert-butoxide, is added portionwise, and the reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Benchmark Synthesis: Cyclohexeno[1][2]cyclodec-1,5-diyne-3-ene

The synthesis of this 10-membered enediyne provides a well-documented reference for evaluating the feasibility of the proposed routes for the 11-membered ring. This synthesis utilizes a cyclization reaction between a diethynyl precursor and a diiodoalkane.

StepReactionReagents & ConditionsYieldReaction TimeRef.
1Synthesis of 1,2-diethynylcyclohex-1-eneMulti-step synthesisVariableDays-
2Cyclizationn-Butyllithium, 1,4-diiodobutane, THF40-50%12 h-

Comparative Analysis of Synthesis Routes

ParameterMcMurry CouplingRamberg-Bäcklund ReactionBenchmark (10-Membered Ring)
Plausible Yield 10-40%30-60%40-50%
Number of Key Steps 1 (cyclization)2 (dihalogenation, extrusion)1 (cyclization)
Precursor Complexity High (dialdehyde)High (cyclic sulfone)Moderate (diethynylcyclohexene)
Reagent Sensitivity High (low-valent Ti)Moderate (strong base)High (n-BuLi)
Scalability ModerateModerateModerate

Logical Workflow for Route Evaluation

The selection of an optimal synthesis route depends on a variety of factors beyond just the final yield. The following diagram illustrates a logical workflow for evaluating and comparing these synthetic pathways.

G cluster_0 Route Evaluation Workflow cluster_1 Synthesis Routes start Define Target Molecule: This compound precursor Precursor Availability & Synthesis Complexity start->precursor cyclization Cyclization Efficiency (Yield, Time, Conditions) precursor->cyclization mcmurry McMurry Coupling precursor->mcmurry Dialdehyde Precursor ramberg Ramberg-Bäcklund precursor->ramberg Sulfone Precursor benchmark Benchmark Synthesis (10-Membered Ring) precursor->benchmark Diethynyl Precursor purification Purification & Characterization (Difficulty, Purity) cyclization->purification safety Safety & Scalability Considerations purification->safety decision Select Optimal Route safety->decision mcmurry->cyclization ramberg->cyclization benchmark->cyclization

Caption: A workflow for the evaluation and comparison of synthetic routes.

Conclusion

While a definitive, optimized synthesis for this compound remains to be established, this guide provides a comparative framework for approaching its synthesis. The McMurry coupling and Ramberg-Bäcklund reaction represent two viable, albeit challenging, strategies. The choice between them will likely depend on the accessibility of the respective acyclic precursors and the desired reaction conditions. The benchmark synthesis of a related 10-membered enediyne suggests that such cyclizations are feasible, providing a solid foundation for future experimental work in this area. Further research and optimization will be crucial to developing an efficient and scalable synthesis for this intriguing class of molecules.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.